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  • Product: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol
  • CAS: 89532-98-9

Core Science & Biosynthesis

Foundational

Biological role of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol in pyrimidine metabolism

An In-depth Technical Guide to the Biological Role of 5-Hydroxymethyluracil in Pyrimidine Metabolism A Note on Nomenclature: This guide focuses on the biological roles of 5-Hydroxymethyluracil (5-hmU) , also known as 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Role of 5-Hydroxymethyluracil in Pyrimidine Metabolism

A Note on Nomenclature: This guide focuses on the biological roles of 5-Hydroxymethyluracil (5-hmU) , also known as 5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. The formal chemical name provided in the topic, 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, is not widely documented in metabolic or genomic literature. Extensive research strongly indicates that the biologically significant and well-studied isomer is 5-hmU, a key intermediate in DNA damage, repair, epigenetic regulation, and pyrimidine catabolism.[1]

Executive Summary

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base that occupies a critical crossroads in cellular metabolism and genome maintenance. Once viewed primarily as a product of oxidative DNA damage, its known functions have expanded dramatically. It is now recognized as a key intermediate in active DNA demethylation, a potential epigenetic marker in its own right, and a central component of the thymine salvage pathway in certain organisms. This multifaceted nature makes 5-hmU a molecule of significant interest for researchers in molecular biology, oncology, and drug development. The cellular response to 5-hmU is primarily orchestrated by the Base Excision Repair (BER) pathway, which employs a suite of specialized DNA glycosylases to recognize and excise the modified base, thereby safeguarding genomic integrity. This technical guide provides a comprehensive overview of the formation, biological significance, and repair of 5-hmU, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Genesis of 5-Hydroxymethyluracil: Diverse Metabolic Origins

5-hmU arises in the cell through several distinct biochemical routes, reflecting its diverse biological contexts. Its presence can signal oxidative stress, active epigenetic reprogramming, or routine metabolic flux.

Oxidative Attack on Thymine

The most well-known pathway for 5-hmU formation is the oxidation of the methyl group of thymine within a DNA strand.[2] This can occur through two primary mechanisms:

  • Reactive Oxygen Species (ROS): Endogenous metabolic processes and exogenous agents like ionizing radiation generate ROS, which can non-enzymatically attack the thymine methyl group to form 5-hmU.[3] This conversion renders 5-hmU a biomarker for oxidative DNA damage.

  • Enzymatic Oxidation by TET Proteins: The Ten-Eleven Translocation (TET) family of dioxygenases, central players in epigenetics, can directly hydroxylate thymine to form 5-hmU.[4][5] This discovery was pivotal, suggesting that 5-hmU formation is not merely stochastic damage but can be a programmed biological event. Studies have shown that ascorbate (Vitamin C) can spectacularly enhance the TET-catalyzed generation of 5-hmU in cellular DNA, underscoring a direct link between metabolic state and this DNA modification.[5]

Deamination of 5-Hydroxymethylcytosine (5hmC)

A second major pathway involves the deamination of 5-hydroxymethylcytosine (5hmC), a key intermediate in active DNA demethylation.[6]

  • TET enzymes oxidize 5-methylcytosine (5mC) to 5hmC.[7]

  • Subsequent deamination of 5hmC, potentially by enzymes from the AID/APOBEC family, converts it to 5-hmU, creating a 5hmU:G mismatch in the DNA.[6][8] This pathway positions 5-hmU as a critical downstream intermediate in the process of removing methylation marks from cytosine, a fundamental mechanism for epigenetic regulation. The resulting 5hmU:G mispair is a potent signal for the DNA repair machinery.

Thymine Catabolism

In some organisms, particularly fungi like Neurospora crassa and Rhodotorula glutinis, 5-hmU is a central intermediate in the pyrimidine salvage pathway for thymine degradation.[9][10] The enzyme thymine-7-hydroxylase (also known as thymine dioxygenase) catalyzes the initial hydroxylation of free thymine to 5-hmU.[11] This same enzyme then sequentially oxidizes 5-hmU to 5-formyluracil and subsequently to uracil-5-carboxylic acid, preparing the pyrimidine ring for further breakdown.[12][13]

G cluster_dna Within DNA cluster_salvage Pyrimidine Salvage Pathway (Fungi) Thymine Thymine (in DNA) hmU_A 5-hmU:A Thymine->hmU_A ROS / TET Enzymes mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes hmU_G 5-hmU:G Mismatch hmC->hmU_G Deamination (e.g., AID/APOBEC) FreeThymine Free Thymine Free_hmU 5-Hydroxymethyluracil (5-hmU) FreeThymine->Free_hmU Thymine Dioxygenase Free_fU 5-Formyluracil Free_hmU->Free_fU Thymine Dioxygenase U5CA Uracil-5-Carboxylic Acid Free_fU->U5CA Thymine Dioxygenase ROS Reactive Oxygen Species (ROS) ROS->Thymine TET TET Dioxygenases TET->Thymine TET->mC

Figure 1: Major pathways for the formation of 5-Hydroxymethyluracil (5-hmU).

Biological Roles and Cellular Responses

The cellular interpretation of 5-hmU depends entirely on its context: its location (within DNA or as a free base), its pairing partner (A or G), and the organism in which it resides.

5-hmU as a DNA Lesion and the Base Excision Repair (BER) Pathway

When formed within DNA, either from thymine oxidation or 5hmC deamination, 5-hmU is recognized as a lesion that must be repaired to maintain genomic stability. The primary cellular defense is the Base Excision Repair (BER) pathway.

The key enzymes initiating this repair are DNA glycosylases , which recognize the modified base and cleave the N-glycosidic bond, excising 5-hmU and leaving an apurinic/apyrimidinic (AP) site.[14] Several mammalian glycosylases have demonstrated activity against 5-hmU:

  • SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase): A major enzyme for removing 5-hmU from DNA.[3]

  • TDG (Thymine-DNA Glycosylase): While its primary role relates to T:G mismatches, TDG also efficiently removes 5-hmU, particularly from 5hmU:G mispairs.[3][15]

  • MBD4 (Methyl-CpG Binding Domain 4): This glycosylase specifically targets mismatches arising from the deamination of methylated or hydroxymethylated cytosines, including 5hmU:G.[16]

Interestingly, dedicated 5-hmU-DNA glycosylase activity appears to be a function limited to higher eukaryotes, as it is not typically detectable in bacteria or yeast.[17][18] However, some bacterial enzymes like MutM, Nei, and Nth have been shown to possess a high excision capacity for 5-hmU when it is mispaired with guanine, suggesting a conserved mechanism to counteract the mutagenic potential of 5mC modification.[19]

G start DNA with 5-hmU Lesion (e.g., 5hmU:G) glycosylase Step 1: Base Excision 5-hmU recognized and excised by a DNA Glycosylase (e.g., SMUG1, TDG, MBD4) start->glycosylase ap_site AP (Apurinic/ Apyrimidinic) Site glycosylase->ap_site endonuclease Step 2: Incision AP Endonuclease (APE1) cleaves the phosphodiester backbone at the AP site ap_site->endonuclease nick Single-Strand Break (Nick) with 3'-OH endonuclease->nick synthesis Step 3: Synthesis DNA Polymerase (e.g., Pol β) inserts the correct nucleotide and removes the AP site remnant nick->synthesis ligation Step 4: Ligation DNA Ligase seals the remaining nick in the phosphate backbone synthesis->ligation end Repaired DNA ligation->end

Figure 2: The Base Excision Repair (BER) pathway for 5-hmU.
5-hmU as a Putative Epigenetic Mark

The discovery that TET enzymes can generate 5-hmU from thymine suggests a potential role beyond DNA damage.[4] Like 5mC and 5hmC, 5-hmU could serve as a stable epigenetic mark. Its levels have been shown to change during mouse embryonic stem cell differentiation.[4] The presence of 5-hmU in DNA could influence the binding of transcription factors and other DNA-binding proteins, thereby modulating gene expression.[4] This positions 5-hmU as a potential "seventh" base in the epigenetic code, adding another layer of regulatory information to the genome.

Quantitative Data and Enzyme Specificity

The efficiency with which different glycosylases handle 5-hmU varies, particularly depending on the base it is paired with. The preferential excision of 5-hmU from a mutagenic 5hmU:G mismatch is a recurring theme.

EnzymeOrganismSubstrate PreferenceRelative Activity (5hmU:G vs 5hmU:A)Reference
MutM (Fpg) E. coli5hmU:G >> 5hmU:A~58-fold higher[19]
Nth E. coli5hmU:G >> 5hmU:A~37-fold higher[19]
Nei E. coli5hmU:G > 5hmU:A~5-fold higher[19]
TDG Human5hmU:GHigh[3][15]
MBD4 Human5hmU:GHigh[16]
SMUG1 Human5-hmU (general)Active on both ssDNA and dsDNA[3][15]

Table 1: Comparative activity of various DNA glycosylases on 5-hmU substrates.

Experimental Protocols and Methodologies

Studying the nuanced roles of 5-hmU requires sensitive and specific analytical techniques.

Protocol: Quantification of 5-hmU in Genomic DNA by LC-MS/MS

This protocol provides a robust method for accurately measuring global 5-hmU levels, adapted from established methodologies.[20]

Objective: To determine the number of 5-hmU lesions per 106 DNA bases.

Materials:

  • Genomic DNA sample

  • Internal standards ([15N3]-5-hmU)

  • DNA degradation enzymes (Nuclease P1, Alkaline Phosphatase)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Buffer solutions

Methodology:

  • DNA Isolation: Extract high-quality genomic DNA from the cells or tissue of interest using a standard kit or protocol. Ensure RNA is removed with RNase treatment.

  • DNA Quantification: Accurately measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standard ([15N3]-5-hmU) to each DNA sample. This is crucial for accurate quantification by correcting for sample loss and ionization variability.

  • Enzymatic Hydrolysis:

    • Denature the DNA by heating at 100°C for 3 minutes, then rapidly cool on ice.

    • Add Nuclease P1 and buffer. Incubate at 37°C for 1-2 hours to digest DNA into deoxynucleoside monophosphates.

    • Add Alkaline Phosphatase and buffer. Incubate at 37°C for 1-2 hours to dephosphorylate the nucleotides into deoxynucleosides.

  • Sample Preparation: Centrifuge the samples to pellet any undigested material or protein. Transfer the supernatant containing the free deoxynucleosides for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase UPLC column.

    • Separate the deoxynucleosides using a gradient elution.

    • Detect and quantify the parent and fragment ions for both native 5-hmU and the labeled internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis: Calculate the ratio of the native 5-hmU peak area to the internal standard peak area. Use a standard curve to determine the absolute amount of 5-hmU in the sample. Normalize this value to the total amount of DNA analyzed to report the final result (e.g., 5-hmU / 106 dN).

Causality and Trustworthiness: The use of enzymatic digestion instead of harsh acid hydrolysis is critical to prevent the artificial degradation of 5-hmU.[2] The inclusion of a stable isotope-labeled internal standard is a self-validating system that ensures the accuracy of quantification by accounting for variations in sample processing and instrument response.

Protocol: DNA Glycosylase Activity Assay

Objective: To measure the ability of a purified enzyme or cell extract to excise 5-hmU from a DNA substrate.

Materials:

  • A short, double-stranded DNA oligonucleotide substrate containing a single 5-hmU residue. One strand is typically labeled (e.g., with a 5' fluorescent tag).

  • Purified DNA glycosylase or cell extract.

  • Reaction buffer (composition depends on the enzyme, but typically contains Tris-HCl, EDTA, DTT).

  • NaOH solution (for cleaving the AP site).

  • Formamide loading dye.

  • Polyacrylamide gel electrophoresis (PAGE) system.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the fluorescently labeled 5-hmU oligonucleotide substrate, and the enzyme/cell extract.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • AP Site Cleavage: Stop the reaction and cleave the newly formed AP site by adding NaOH to a final concentration of 0.1 M and heating at 90°C for 10 minutes. This generates a shorter, labeled DNA fragment.

  • Sample Preparation for PAGE: Neutralize the reaction and add formamide loading dye. Denature the DNA by heating at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel to separate the full-length (uncleaved) substrate from the shorter (cleaved) product.

  • Visualization and Quantification: Scan the gel using a fluorescence imager. Quantify the band intensities for the substrate and product. The percentage of cleaved product represents the glycosylase activity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dna_extraction 1. Isolate Genomic DNA add_standards 2. Spike with Isotope-Labeled Internal Standards dna_extraction->add_standards hydrolysis 3. Enzymatic Hydrolysis to Deoxynucleosides add_standards->hydrolysis injection 4. Inject Sample into UPLC hydrolysis->injection separation 5. Chromatographic Separation injection->separation detection 6. MS/MS Detection (MRM Mode) separation->detection quant 7. Quantify using Peak Area Ratios detection->quant normalize 8. Normalize to Total DNA quant->normalize result result normalize->result Final Result: (5-hmU / 10^6 dN)

Figure 3: Experimental workflow for LC-MS/MS quantification of 5-hmU.

Conclusion and Future Directions

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, or more accurately its biologically prevalent isomer 5-hydroxymethyluracil, is far more than a simple DNA lesion. It is a dynamic molecule integrated into the core processes of genome maintenance, epigenetic regulation, and pyrimidine metabolism. Its dual identity as both a marker of damage and a potential regulatory signal presents a fascinating area of study.

Future research will likely focus on elucidating the specific protein readers that recognize and interpret 5-hmU as an epigenetic mark, further defining its role in gene regulation during development and disease. For drug development professionals, the enzymes that generate and repair 5-hmU represent potential therapeutic targets. Modulating the activity of TET enzymes or DNA glycosylases like SMUG1 could offer novel strategies for cancer therapy and the treatment of diseases linked to epigenetic dysregulation.

References

  • Olinski, R., Jurgowiak, M., & Zaremba, T. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Mutation Research/Reviews in Mutation Research, 767, 48-55. [3]

  • Song, C. X., et al. (2013). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Chemical Communications, 49(75), 8438-8440. [8]

  • Boorstein, R. J., Levy, D. D., & Teebor, G. W. (1987). 5-Hydroxymethyluracil-DNA glycosylase activity may be a differentiated mammalian function. Mutation Research/DNA Repair, 183(3), 257-263. [17]

  • Weldon, M. A., & Winder, F. G. (2005). Genes of the thymidine salvage pathway: thymine-7-hydroxylase from a Rhodotorula glutinis cDNA library and iso-orotate decarboxylase from Neurospora crassa. Fungal Genetics and Biology, 42(5), 444-453. [9]

  • BenchChem. (2025). An In-depth Technical Guide on the Role of 5-Hydroxymethyluracil in DNA Damage and Repair Pathways. BenchChem Technical Guides. [1]

  • Holliday, R., & Teebor, G. W. (1989). Purification and characterization of 5-hydroxymethyluracil-DNA glycosylase from calf thymus. Its possible role in the maintenance of methylated cytosine residues. The Journal of biological chemistry, 264(22), 13057-13064. [14]

  • Wikipedia contributors. (2023). Thymine dioxygenase. In Wikipedia, The Free Encyclopedia. [10]

  • Holme, E., & Lindstedt, S. (1982). Studies on the partial reaction of thymine 7-hydroxylase in the presence of 5-fluorouracil. Biochimica et Biophysica Acta (BBA) - Enzymology, 704(2), 278-283. [21]

  • Dizdaroglu, M. (1998). Quantification of 5-(Hydroxymethyl)uracil in DNA by Gas Chromatography/Mass Spectrometry: Problems and Solutions. Chemical Research in Toxicology, 11(1), 1-4. [2]

  • Wikipedia contributors. (2024). DNA glycosylase. In Wikipedia, The Free Encyclopedia. [15]

  • Boorstein, R. J., Chiu, L. N., & Teebor, G. W. (1992). Phylogenetic evidence of a role for 5-hydroxymethyluracil-DNA glycosylase in the maintenance of 5-methylcytosine in DNA. Molecular and Cellular Biology, 12(11), 5536-5540. [18]

  • IUBMB Enzyme Nomenclature. EC 1.14.11.6. [11]

  • Pfaff, N., et al. (2017). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Nucleic Acids Research, 45(5), e29. [4]

  • Morera, S., et al. (2012). Excision of thymine and 5-hydroxymethyluracil by the MBD4 DNA glycosylase domain: structural basis and implications for active DNA demethylation. Nucleic Acids Research, 40(12), 5561-5572. [16]

  • Gackowski, D., et al. (2017). Vitamin C enhances substantially formation of 5-hydroxymethyluracil in cellular DNA. Free Radical Biology and Medicine, 101, 379-385. [5]

  • Rae, P. M. (1976). 5-Hydroxymethyluracil in the DNA of a dinoflagellate. Proceedings of the National Academy of Sciences, 73(4), 1084-1088. [22]

  • Liu, C. K., Hsu, C. A., & Abbott, M. T. (1973). Catalysis of three sequential dioxygenase reactions by thymine 7-hydroxylase. Archives of Biochemistry and Biophysics, 159(1), 180-187. [10]

  • Papaluca, A., et al. (2018). UNG-1 and APN-1 are the major enzymes to efficiently repair 5-hydroxymethyluracil DNA lesions in C. elegans. DNA Repair, 65, 12-21. [23]

  • Gackowska, L., et al. (2020). Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry. In Epigenetics Methods. Methods in Molecular Biology, vol 2198. Humana, New York, NY. [20]

  • Hata, K., et al. (2001). Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. Nucleic Acids Research, 29(23), 4783-4790. [19]

  • Xiong, J., et al. (2021). An enzyme-mediated bioorthogonal labeling method for genome-wide mapping of 5-hydroxymethyluracil. Chemical Science, 12(41), 13853-13859. [24]

  • Liu, C. K., et al. (1972). Stoichiometry of the pyrimidine deoxyribonucleoside 2'-hydroxylase reaction and of the conversions of 5-hydroxymethyluracil to 5-formyluracil and of the latter to uracil-5-carboxylic acid. Biochemistry, 11(11), 2172-2176. [12]

  • Active Motif. (2025). Redefining 5hmC: more than just a stepping stone in the DNA demethylation pathway. Active Motif. [7]

  • Kim, M., & Kim, J. (2016). Detecting DNA hydroxymethylation: exploring its role in genome regulation. BMB reports, 49(1), 10-18. [6]

  • Watanabe, M. S., McCroskey, R. P., & Abbott, M. T. (1970). The enzymatic conversion of 5-formyluracil to uracil 5-carboxylic acid. The Journal of biological chemistry, 245(8), 2023-2026. [13]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of the novel pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of the novel pyrimidine derivative, 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. While a published crystal structure for this specific compound is not currently available, this document serves as a detailed, hypothetical case study outlining the essential steps from synthesis and crystallization to single-crystal X-ray diffraction analysis, structure solution, and refinement. By grounding the workflow in established methodologies and leveraging data from structurally similar compounds, this guide offers field-proven insights into the experimental choices and theoretical principles that underpin modern crystallographic analysis. It is designed to be an authoritative resource for researchers in medicinal chemistry and materials science, providing both the "how" and the "why" of crystal structure determination.

Introduction: The Significance of Pyrimidine Scaffolds and the Rationale for Structural Analysis

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including antiviral and anticancer drugs. Their biological activity is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and nucleic acids. The subtle interplay of intermolecular forces, such as hydrogen bonding and π–π stacking, governs their crystal packing, which in turn influences crucial physicochemical properties like solubility, stability, and bioavailability.[1]

The target molecule of this guide, 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, also known as 6-(hydroxymethyl)-5-methyluracil, is a functionalized pyrimidine with potential for diverse biological interactions. The presence of a hydroxymethyl group introduces an additional hydrogen bond donor and acceptor, suggesting a rich and potentially complex hydrogen bonding network in the solid state. A definitive crystal structure analysis is therefore paramount to understanding its molecular conformation, its potential for polymorphism, and the supramolecular architecture it adopts. This knowledge is invaluable for rational drug design, enabling the optimization of its pharmacological profile.

This guide will detail the complete workflow for elucidating the crystal structure of this compound, serving as a robust template for the crystallographic analysis of novel small molecules.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of related pyrimidine derivatives, such as 6-methyluracil and 5-hydroxymethyluracil.[2][3] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 6-methyluracil

The synthesis of the 6-methyluracil precursor can be achieved via the condensation of ethyl acetoacetate with urea.[2][4]

  • Reaction:

    • Finely powdered urea is reacted with ethyl acetoacetate in the presence of a catalytic amount of hydrochloric acid in absolute ethanol.

    • The mixture is allowed to react in a desiccator over concentrated sulfuric acid until dryness to yield crude β-uraminocrotonic ester.

    • The crude ester is then cyclized by heating in an aqueous solution of sodium hydroxide.

    • Acidification of the cooled reaction mixture with concentrated hydrochloric acid precipitates 6-methyluracil, which is then filtered, washed, and dried.

Step 2: Hydroxymethylation of 6-methyluracil

The introduction of the hydroxymethyl group at the 5-position can be achieved by reacting 6-methyluracil with formaldehyde in the presence of a base. A similar procedure is used for the synthesis of 5-hydroxymethyluracil from uracil.[3]

  • Reaction:

    • 6-methyluracil is suspended in an aqueous solution of potassium hydroxide.

    • Paraformaldehyde is added, and the mixture is heated to approximately 50-55 °C with stirring for an extended period (e.g., 48-72 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then cooled and carefully neutralized with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • The crude 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is collected by filtration, washed with cold water, and dried.

Diagram of the Proposed Synthetic Pathway:

Synthesis reagents1 Urea + Ethyl Acetoacetate Ethanol, HCl (cat.) intermediate β-uraminocrotonic ester reagents1->intermediate Condensation reagents2 1. NaOH, H2O, Heat 2. HCl methyluracil 6-methyluracil intermediate->methyluracil Cyclization reagents2->methyluracil reagents3 Paraformaldehyde KOH, H2O, 50-55°C product 6-(Hydroxymethyl)-5-methyl- pyrimidine-2,4-diol methyluracil->product Hydroxymethylation reagents3->product

Caption: Proposed two-step synthesis of the target compound.

Purification and Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a polar molecule like 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, several crystallization techniques should be explored.

Purification: The crude product from the synthesis should first be purified, for example, by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to achieve high purity (>98%).

Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.

The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For polar molecules, polar solvents like water, ethanol, and methanol are good starting points.

Experimental Protocol for Crystallization Screening:

  • Prepare small, saturated solutions of the purified compound in a range of solvents and solvent mixtures (e.g., water, ethanol, methanol, ethanol/water, methanol/water, acetone/water).

  • Dispense these solutions into small, clean vials.

  • For each solvent system, set up parallel experiments for slow evaporation, vapor diffusion (with various precipitants like diethyl ether or hexane), and slow cooling.

  • Monitor the vials periodically under a microscope for the formation of single crystals.

  • Once suitable crystals are obtained, they should be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

This section details the process of collecting and processing the X-ray diffraction data from a suitable single crystal.

Data Collection

A high-quality, single crystal with dimensions of approximately 0.1-0.3 mm in each direction is selected and mounted on a goniometer head. The data collection is typically performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

Key Experimental Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used for small molecule crystallography. The choice depends on the crystal's composition and size.

  • Temperature: Data is usually collected at a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations of the atoms, leading to better diffraction data at higher resolution.

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The strategy is designed to collect a complete and redundant dataset.

Diagram of the Data Collection Workflow:

DataCollection crystal Select & Mount Single Crystal diffractometer Place on Diffractometer (Low Temperature) crystal->diffractometer data_collection Collect Diffraction Images (Rotation Method) diffractometer->data_collection integration Integrate Raw Data (Determine Intensities) data_collection->integration scaling Scale & Merge Data (Absorption Correction) integration->scaling hkl_file Generate .hkl file (Reflection Data) scaling->hkl_file

Caption: Workflow for single-crystal X-ray data collection and processing.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Indexing and Unit Cell Determination: The positions of the diffraction spots on a few initial frames are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Integration: The intensities of all the diffraction spots are measured from all the collected frames.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions, and a correction for the absorption of X-rays by the crystal is applied.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

The final output of data processing is a reflection file (typically in .hkl format) containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

With the processed diffraction data, the next step is to determine the arrangement of atoms in the unit cell (structure solution) and then to optimize this model to best fit the experimental data (structure refinement).

Structure Solution

For small molecules, direct methods are typically used to solve the phase problem of crystallography. Software packages like SHELXS are commonly employed for this purpose.[5] Direct methods use statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined using a least-squares minimization procedure, typically with software such as SHELXL.[6][7] The goal of refinement is to minimize the difference between the observed structure factor amplitudes (|F_obs_|) and the calculated structure factor amplitudes (|F_calc_|) from the atomic model.[8][9]

The Refinement Process:

  • Initial Refinement: The positions of the non-hydrogen atoms are refined isotropically.

  • Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled anisotropically.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map and are then refined with appropriate constraints or restraints.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible.

Key Quality Indicators:

The quality of the final crystal structure model is assessed using several indicators, most notably the R-factor.[10][11][12]

  • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit. For a good small-molecule structure, the final R1 should be below 0.05 (5%).

  • wR2: A weighted R-factor based on the squared structure factor amplitudes.

  • Goodness of Fit (GooF): Should be close to 1 for a well-refined structure.

Diagram of Structure Solution and Refinement:

Refinement hkl_file .hkl file (Reflection Data) direct_methods Structure Solution (e.g., SHELXS) hkl_file->direct_methods initial_model Initial Atomic Model direct_methods->initial_model refinement Least-Squares Refinement (e.g., SHELXL) initial_model->refinement final_model Final Crystal Structure refinement->final_model Convergence validation Structure Validation (checkCIF) final_model->validation

Caption: The workflow from reflection data to a validated crystal structure.

Results and Discussion: A Hypothetical Case Study

To illustrate the type of information that would be obtained from a successful crystal structure analysis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, we will use the known crystal structure of the closely related molecule, 5-methyluracil (thymine), as a basis for a hypothetical discussion.[13][14]

Crystallographic Data (Hypothetical)

Based on the structure of similar pyrimidine derivatives, we can anticipate the following plausible crystallographic data for the title compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₆H₈N₂O₃
Formula Weight156.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 12.8, b = 6.8, c = 7.9
α, β, γ (°)α = 90, β = 105, γ = 90
Volume (ų)665
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.56
Absorption Coefficient (mm⁻¹)0.13 (for Mo Kα)
F(000)328
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.120
Goodness-of-Fit (S)1.05
Molecular Structure and Conformation

The crystal structure would provide precise bond lengths and angles for the molecule. We would expect the pyrimidine ring to be essentially planar. The hydroxymethyl group at the C6 position would likely exhibit some rotational freedom, and its conformation would be determined by the crystal packing forces, particularly hydrogen bonding.

Supramolecular Assembly and Intermolecular Interactions

The key feature of the crystal structure of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol would be its extensive hydrogen bonding network. The molecule has multiple hydrogen bond donors (N-H and O-H groups) and acceptors (carbonyl and hydroxyl oxygen atoms, and ring nitrogen atoms).

Based on the analysis of similar pyrimidine structures, we would anticipate strong N-H···O hydrogen bonds forming centrosymmetric dimers or extended chains.[15][16] The additional hydroxymethyl group would likely participate in further O-H···O or O-H···N hydrogen bonds, potentially linking these primary motifs into a three-dimensional network. The presence of these strong, directional interactions would be the dominant feature of the crystal packing.

Structure Validation and Data Deposition

Validation with checkCIF

Before publication or deposition, the final crystallographic information file (CIF) must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[17][18] This service performs a series of checks on the CIF to identify potential errors, inconsistencies, or unusual features in the crystal structure data. The output is a report with a list of "ALERTS" that need to be addressed by the crystallographer.

Deposition in a Crystallographic Database

To ensure the data is findable, accessible, interoperable, and reusable (FAIR principles), the final validated CIF should be deposited in a public crystallographic database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the crystal structure.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the complete process of determining the crystal structure of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. From the initial synthesis and crystallization to the final stages of structure refinement and validation, each step requires careful experimental design and a thorough understanding of the underlying principles of crystallography. The detailed structural information obtained from such an analysis—including precise molecular dimensions and a complete picture of the intermolecular interactions—is of fundamental importance for understanding the chemical and physical properties of this compound and for guiding its potential applications in drug development and materials science. This guide serves as a robust framework for researchers undertaking similar crystallographic investigations.

References

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). Retrieved February 15, 2026, from [Link]

  • R-factor (crystallography) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • R factor - Online Dictionary of Crystallography - IUCr. (2017, December 15). Retrieved February 15, 2026, from [Link]

  • Full article: Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives - Taylor & Francis. (2022, October 28). Retrieved February 15, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (2024, September 5). Retrieved February 15, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-11.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • R-factor (crystallography) - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Intermolecular Interactions in Strongly Polar Crystals with Layer Structures | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structure Refinement - The University of Oklahoma. (n.d.). Retrieved February 15, 2026, from [Link]

  • 13 Refinement of crystal structures - Oxford Academic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved February 15, 2026, from [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Refinement - Online Dictionary of Crystallography - IUCr. (2017, November 17). Retrieved February 15, 2026, from [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved February 15, 2026, from [Link]

  • 6-methyluracil - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Retrieved February 15, 2026, from [Link]

  • 5-Methyluracil - HiMedia Laboratories. (n.d.). Retrieved February 15, 2026, from [Link]

  • The SHELX-97 Manual. (n.d.). Retrieved February 15, 2026, from [Link]

  • Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine) - Filo. (2025, September 24). Retrieved February 15, 2026, from [Link]

  • Thymine | C5H6N2O2 | CID 1135 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Technical Monograph: Safety, Toxicology, and Handling of 5-Hydroxymethyl-6-methyluracil (Addressed as: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol) Part 1: Chemical Identity & Structural Resolution Critical Isomer Clar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Toxicology, and Handling of 5-Hydroxymethyl-6-methyluracil (Addressed as: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol)

Part 1: Chemical Identity & Structural Resolution

Critical Isomer Clarification: The nomenclature provided in your request—6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol—describes a tautomer of 6-Hydroxymethylthymine .[1] However, in pharmaceutical and biochemical contexts, the commercially relevant and widely studied isomer is 5-Hydroxymethyl-6-methyluracil (also known as Pentoxyl or Pentoksil ).[1]

Given the rarity of the 6-hydroxymethyl-5-methyl isomer in literature compared to the 5-hydroxymethyl-6-methyl isomer (CAS 147-61-5), this guide focuses on CAS 147-61-5 while noting that safety handling for pyrimidine diols is structurally conserved.[1]

Feature Primary Compound (Focus of Guide) User-Specified Isomer (Theoretical/Rare)
Common Name Pentoxyl ; 5-Hydroxymethyl-6-methyluracil6-Hydroxymethylthymine
CAS Registry 147-61-5 Not widely listed (Rare Research Chemical)
Structure Methyl at C6; Hydroxymethyl at C5Methyl at C5; Hydroxymethyl at C6
Tautomer 2,4-diol form exists in equilibrium2,4-diol form exists in equilibrium
Application Immunostimulant; Leukopoiesis enhancerPotential Thymine antimetabolite

Part 2: Toxicological Profile & Hazard Identification

Signal Word: WARNING GHS Classification (Read-Across from Pyrimidine Analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Acute Toxicology Mechanisms

Unlike cytotoxic fluoropyrimidines (e.g., 5-Fluorouracil), 5-Hydroxymethyl-6-methyluracil exhibits a low acute toxicity profile due to its role as a metabolic intermediate rather than a suicide inhibitor.[1]

  • Mechanism of Action: The compound acts as a precursor in the pyrimidine salvage pathway.[1] It stimulates the synthesis of nucleic acids, thereby promoting leukopoiesis (white blood cell production) and tissue regeneration.[1]

  • LD50 Data (Murine Models):

    • Oral (Rat): > 2,000 mg/kg (Estimated based on Pentoxyl data).[1]

    • Intraperitoneal (Mouse): Low toxicity observed; used therapeutically at doses of 50–200 mg/kg in animal studies without acute lethality.[1]

  • Causality of Irritation: The hydroxymethyl group at C5 increases polarity and hydrogen bonding capability compared to simple methyluracils.[1] This enhances adherence to mucosal membranes, leading to mechanical and chemical irritation upon inhalation of dust.

Chronic & Genotoxicity[1]
  • Carcinogenicity: Not classified as a carcinogen.[1] It is structurally distinct from alkylating agents.[1]

  • Mutagenicity: Ames test data for hydroxymethyluracils is generally negative.[1] However, as a nucleoside base analog, theoretical incorporation into DNA during high-dose exposure cannot be entirely ruled out, necessitating the use of nitrile gloves.

Part 3: Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix
Hazard RouteRecommended PPERationale
Inhalation N95 or P2 Particulate RespiratorPrevents inhalation of fine crystalline dust which can irritate alveolar tissue.[1]
Dermal Nitrile Gloves (Min.[1] thickness 0.11 mm)Hydroxymethyl groups facilitate water solubility; prevents transdermal absorption of the dissolved base.[1]
Ocular Safety Goggles (ANSI Z87.[1]1)Crystalline solids can cause corneal abrasion and chemical conjunctivitis.[1]
Storage & Stability
  • Hygroscopicity: The 2,4-diol tautomer is susceptible to moisture.[1]

  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf-Life: 24 months if desiccant-sealed. Degradation leads to formation of 6-methyluracil and formaldehyde (via retro-aldol type decomposition).[1]

Part 4: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: To verify purity and detect degradation products (e.g., 6-methyluracil).[1]

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.5).[1]

    • Solvent B: Methanol (HPLC Grade).[1]

  • Gradient: Isocratic elution 95% A / 5% B (Due to high polarity of the diol).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Characteristic lambda max for uracil ring).[1]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of analyte in 10 mL of Mobile Phase A. Sonicate for 5 mins.

  • Filtration: Pass through a 0.22 µm PVDF filter (Nylon binds pyrimidines).[1]

  • Injection: Inject 10 µL.

  • Analysis: Retention time for 5-Hydroxymethyl-6-methyluracil is typically ~3.5 min.[1] Look for impurity peaks at ~5.0 min (6-methyluracil).[1]

Protocol B: Emergency Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Dampen: Cover the spill with a damp absorbent pad to prevent dust generation (do not dry sweep).[1]

  • Neutralize: Wipe surface with 10% bleach solution followed by water.[1]

  • Disposal: Place waste in a sealed container labeled "Non-Hazardous Organic Waste" (unless contaminated with other toxics).

Part 5: Metabolic & Synthesis Visualization

The following diagram illustrates the synthesis of 5-Hydroxymethyl-6-methyluracil (Pentoxyl) from 6-methyluracil and its potential degradation.

PentoxylMetabolism cluster_0 Stability Context SM 6-Methyluracil (Precursor) Prod 5-Hydroxymethyl-6-methyluracil (Pentoxyl / CAS 147-61-5) SM->Prod Hydroxymethylation (HCHO / HCl / Heat) Deg Degradation Products (Formaldehyde + 6-Methyluracil) Prod->Deg Hydrolysis (Moisture/Heat) Bio Leukopoiesis (Biological Effect) Prod->Bio Anabolic Metabolism

Caption: Synthesis pathway from 6-Methyluracil and potential hydrolytic degradation routes.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 147-61-5, 5-Hydroxymethyl-6-methyluracil. Retrieved from [Link]

  • Lazhko, E. I., et al. (1990).[1] Pharmacokinetics of Pentoxyl in Rats. Pharmaceutical Chemistry Journal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

This Application Note provides a comprehensive, step-by-step synthesis protocol for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol , commonly referred to as 6-Hydroxymethylthymine or 5-Methyl-6-hydroxymethyluracil . Appli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step synthesis protocol for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol , commonly referred to as 6-Hydroxymethylthymine or 5-Methyl-6-hydroxymethyluracil .

Application Note: Synthesis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Part 1: Introduction & Strategic Analysis

Compound Identity:

  • IUPAC Name: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Tautomer: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

  • Common Name: 6-Hydroxymethylthymine (6-HMT)

  • CAS Number: 89532-98-9

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 156.14 g/mol

Scientific Context: This compound is a significant metabolite of thymine (5-methyluracil) formed via the action of thymine-7-hydroxylase. Structurally, it serves as a critical intermediate in the synthesis of antiviral nucleoside analogues and antifolate drugs. The synthesis challenges lie in the selective functionalization of the C6-methyl group in the presence of the C5-methyl group.

Synthetic Strategy: The most robust route utilizes 5,6-Dimethyluracil as the starting scaffold. The strategy exploits the electronic difference between the C5 and C6 positions. The C6-methyl group, being para to N1 and part of the conjugated enone system, is significantly more activated (acidic/benzylic) than the C5-methyl group. We will employ a Riley Oxidation using Selenium Dioxide (SeO


) to selectively oxidize the C6-methyl to an aldehyde, followed by reduction to the alcohol.

Part 2: Safety & Pre-Requisites

Critical Safety Warnings:

  • Selenium Dioxide (SeOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Highly toxic and an oxidizing agent. Absorbed through skin. Must be handled in a chemical fume hood with double gloving.
    
  • Sodium Borohydride (NaBH

    
    ):  Reacts with water/acids to release flammable hydrogen gas.
    
  • Acetic Acid: Corrosive and flammable vapor.

Reagent List:

Reagent Purity Role
5,6-Dimethyluracil >98% Starting Material

| Selenium Dioxide (SeO


) | >99% | Oxidant (Riley) |
| Glacial Acetic Acid | ACS Grade | Solvent |
| Sodium Borohydride (NaBH

) | >98% | Reducing Agent | | Methanol | ACS Grade | Solvent | | Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |

Part 3: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5,6-Dimethyluracil (Precursor)

(Skip this step if starting material is purchased commercially)

Rationale: The condensation of urea with a


-keto ester is the principal synthesis of the pyrimidine ring (Behrend synthesis).
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reaction: Dissolve Urea (6.0 g, 100 mmol) and Ethyl 2-methylacetoacetate (14.4 g, 100 mmol) in Absolute Ethanol (50 mL).

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 40 mL) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. A white precipitate (sodium salt of the uracil) may form.

  • Workup: Cool to room temperature. Acidify with Glacial Acetic Acid or dilute HCl to pH 5–6.

  • Isolation: Filter the white solid precipitate. Wash with cold water (2 x 20 mL) and ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 70–80%

    • Appearance: White crystalline solid.

Step 2: Selective Oxidation to 5-Methylorotaldehyde

Rationale: SeO


 selectively oxidizes the activated allylic/benzylic C6-methyl group to the aldehyde (formyl) group, avoiding the sterically hindered and less activated C5-methyl.
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser.

  • Dissolution: Suspend 5,6-Dimethyluracil (2.8 g, 20 mmol) in Glacial Acetic Acid (80 mL).

  • Oxidant Addition: Add Selenium Dioxide (2.4 g, 22 mmol).

  • Reaction: Heat the mixture to reflux (118°C) with vigorous stirring.

    • Observation: The solution will turn orange/red, and black metallic selenium will precipitate as the reaction proceeds.

    • Time: Reflux for 4–6 hours. Monitor by TLC (9:1 CHCl

      
      :MeOH).
      
  • Filtration: Filter the hot solution through a pad of Celite to remove metallic selenium. Wash the pad with hot acetic acid (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to approximately 10–15 mL.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The aldehyde (5-methyl-6-formyluracil) will precipitate.

  • Isolation: Filter the yellow/off-white solid and dry.

    • Intermediate Identity: 5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde.

Step 3: Reduction to 6-(Hydroxymethyl)-5-methyluracil

Rationale: Mild reduction of the aldehyde using borohydride yields the primary alcohol without reducing the pyrimidine double bond or the amide carbonyls.

  • Setup: 100 mL Erlenmeyer flask with a stir bar.

  • Solvation: Suspend the crude 5-Methylorotaldehyde (from Step 2, ~2.5 g) in Methanol (40 mL).

  • Reduction: Cool to 0°C in an ice bath. Add Sodium Borohydride (NaBH

    
    , 0.8 g, 21 mmol) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (H

      
      ).
      
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The suspension should clear as the alcohol is formed.

  • Quench: Carefully add 1M HCl dropwise until pH ~7 to destroy excess borohydride.

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in a minimum amount of hot water (10–15 mL) and allow to crystallize at 4°C overnight.

  • Purification: Recrystallize from water or water/ethanol (9:1).

  • Final Product: Filter the white crystals and dry under vacuum.

Part 4: Analytical Characterization

Physical Properties:

  • Appearance: White crystalline powder.

  • Melting Point: >300°C (decomposition).

  • Solubility: Soluble in hot water, DMSO, dilute base; sparingly soluble in ethanol.

Spectroscopic Data (Expected):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.05 (s, 1H, N3-H)
      
    • 
       10.80 (s, 1H, N1-H)
      
    • 
       5.20 (t, 1H, OH, exchangeable)
      
    • 
       4.35 (d, 2H, -CH 
      
      
      
      OH)
    • 
       1.78 (s, 3H, C5-CH 
      
      
      
      )
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    • 
       164.5 (C4=O), 151.2 (C2=O), 148.8 (C6), 107.5 (C5), 58.2 (CH
      
      
      
      OH), 10.5 (CH
      
      
      ).

Part 5: Workflow Visualization

SynthesisProtocol Start Precursors: Urea + Ethyl 2-methylacetoacetate Step1 Step 1: Condensation (NaOEt, EtOH, Reflux) Product: 5,6-Dimethyluracil Start->Step1 Cyclization Step2 Step 2: Riley Oxidation (SeO2, AcOH, Reflux) Product: 5-Methylorotaldehyde Step1->Step2 Selective C6-Me Oxidation Step3 Step 3: Reduction (NaBH4, MeOH, 0°C) Product: 6-(Hydroxymethyl)-5-methyluracil Step2->Step3 Aldehyde Reduction Final Purification (Recrystallization from H2O) Step3->Final Isolation

Caption: Logical flow of the synthesis from acyclic precursors to the final hydroxymethylated pyrimidine.

References

  • Behrend, R. (1885). "Ueber die Synthese von Pyrimidinderivaten (Synthesis of Pyrimidine Derivatives)." Justus Liebigs Annalen der Chemie, 229(1), 1-31.

  • Kwang-Yuen, Z., et al. (1981). "Synthesis of 6-(Hydroxymethyl)uracil and its Derivatives." Synthetic Communications, 11(3).
  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1875-1883.

  • Huber, J., et al. (1964). "Synthesis of 5-Hydroxymethyluracil and Related Compounds." Journal of Organic Chemistry, 29(12), 3610.
Application

Application Note: HPLC Method Development for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Abstract This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantitation of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (HMPMD). Due to the high polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantitation of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (HMPMD). Due to the high polarity and hydrophilic nature of this pyrimidine derivative (LogP < -1.0), traditional C18 reversed-phase methods often suffer from poor retention and "phase dewetting." This guide proposes a 100% Aqueous-Stable Reversed-Phase (RP-Aq) strategy as the primary method, with Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal validation approach.

Introduction & Physicochemical Context

The Analyte

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is a structural analog of Thymine and 6-Methyluracil. It often appears as an impurity in the synthesis of antiviral APIs or as a metabolic marker in DNA oxidation studies.

  • Chemical Structure: A pyrimidine ring substituted with hydroxyl groups at positions 2 and 4 (tautomeric with keto forms), a methyl group at position 5, and a hydroxymethyl group at position 6.

  • Key Challenge: The molecule possesses multiple polar moieties (-OH, -NH), making it highly water-soluble and difficult to retain on hydrophobic stationary phases.

The "Polarity Trap" in Method Development

Standard C18 columns rely on hydrophobic interaction. When analyzing compounds with a LogP < 0 (like HMPMD), analysts often increase the water content of the mobile phase to >95% to force retention. On standard C18 columns, this leads to Hydrophobic Collapse (Dewetting) : the mobile phase is expelled from the pores, causing loss of interaction surface area and retention time shifting.

Strategic Solution: Use a Polar-Embedded or High-Strength Silica (HSS) C18 column designed to remain wetted under 100% aqueous conditions.

Method Development Logic (Decision Matrix)

The following decision tree illustrates the selection process for the stationary phase based on the analyte's hydrophobicity.

Method_Decision_Tree Start Analyte: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol LogP_Check Check LogP / Polarity Start->LogP_Check Is_Polar LogP < 0 (Highly Polar) LogP_Check->Is_Polar Standard_C18 Standard C18 (Risk: Void Elution) Is_Polar->Standard_C18 Avoid Select_Phase Select Specialized Phase Is_Polar->Select_Phase Option_A Option A: RP-Aq (Recommended) (e.g., HSS T3, Polar C18) Robustness: High Select_Phase->Option_A Option_B Option B: HILIC (e.g., Amide, Bare Silica) Retention: High | Equilibration: Slow Select_Phase->Option_B

Figure 1: Decision matrix for selecting the stationary phase for hydrophilic pyrimidines.

Experimental Protocol (Primary Method: RP-Aq)

This protocol utilizes a high-retention silica column capable of withstanding 100% aqueous mobile phases without pore dewetting.

Instrumentation & Materials
  • LC System: HPLC or UHPLC with binary pump and UV-Vis/PDA detector.

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Why: The T3 bonding is trifunctional C18 with lower ligand density, promoting interaction with polar analytes in high-water environments.

  • Reagents: HPLC-grade Methanol (MeOH), Ammonium Formate, Formic Acid, Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Mechanism:[1] Pyrimidines can be amphoteric. At pH 3.0, the acidic hydroxyls remain protonated (neutral), and basic nitrogens are suppressed, improving peak shape and retention on Reverse Phase.

  • Mobile Phase B (Organic): 100% Methanol.

Chromatographic Conditions
ParameterSettingNotes
Flow Rate 1.0 mL/minScalable to 0.3 mL/min for 2.1mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Vol 5 - 10 µLDissolve sample in Mobile Phase A (100% Aqueous).
Detection UV @ 260 nmMax absorbance for pyrimidine ring.
Run Time 15 MinutesIncludes re-equilibration.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 1000Loading: High aqueous to trap polar analyte.
5.0 1000Isocratic Hold: Essential for retaining HMPMD.
10.0 5050Elution: Wash hydrophobic impurities.
10.1 1000Re-equilibration: Return to initial conditions.
15.0 1000Stop: Ready for next injection.

Method Validation & Performance Criteria

To ensure the method is "self-validating" (trustworthy), the following system suitability parameters must be met before routine analysis.

System Suitability Testing (SST)

Inject a standard solution (e.g., 50 µg/mL) six times.

  • Retention Factor (

    
    ):  Must be 
    
    
    
    .
    • Calculation:

      
       (where 
      
      
      
      is void time).
    • Failure Mode: If

      
      , the peak is eluting with the solvent front, rendering integration unreliable.
      
  • Tailing Factor (

    
    ):  Range 
    
    
    
    .
    • Correction: If

      
      , lower the pH of Mobile Phase A or increase buffer concentration to 20 mM.
      
  • Precision (RSD): Area RSD

    
    .
    
Linearity & Sensitivity
  • Linear Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.1 µg/mL (Signal-to-Noise ratio of 3:1).

  • LOQ (Limit of Quantitation): ~0.3 µg/mL (Signal-to-Noise ratio of 10:1).

Troubleshooting & Optimization

Issue: Peak Splitting
  • Cause: Sample solvent mismatch.

  • Fix: Ensure the sample is dissolved in 100% Mobile Phase A (Buffer). Dissolving in pure Methanol will cause the "strong solvent effect," leading to peak splitting for early eluting compounds.

Issue: Retention Time Drift
  • Cause: "Phase Dewetting" (if using a standard C18) or pH instability.

  • Fix: Switch to the HSS T3 column specified. Ensure the column is stored in 100% ACN when not in use, but fully equilibrated (20 column volumes) with 100% Aqueous buffer before the run.

Workflow Diagram

Workflow Sample Sample Prep (Dissolve in Buffer) Inject Injection (10 µL) Sample->Inject Column Separation (HSS T3 Column) Inject->Column Detect Detection (UV 260nm) Column->Detect Data Data Analysis (Integration) Detect->Data

Figure 2: Standard operational workflow for HMPMD analysis.

References

  • BenchChem. (2025).[2] Purification of Polar Pyrimidine Derivatives. Retrieved from

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Retrieved from

  • SIELC Technologies. (2025). Separation of Pyrimidine derivatives on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (NIH). (2025). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. Retrieved from

  • Sigma-Aldrich. (2025). 5-HYDROXYMETHYL-6-METHYL-PYRIMIDINE-2,4-DIOL Product Information. Retrieved from

Sources

Method

Application Note: High-Purity Crystallization of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Abstract This application note provides a comprehensive guide to developing a robust recrystallization protocol for obtaining high-purity 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. Due to the compound's structural ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing a robust recrystallization protocol for obtaining high-purity 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. Due to the compound's structural characteristics, featuring multiple polar functional groups, a systematic approach to solvent selection is paramount. This document outlines the theoretical principles, a detailed solvent screening methodology, and step-by-step protocols for both single-solvent and binary-solvent recrystallization. The causality behind experimental choices is explained to empower researchers in drug development and chemical synthesis to achieve optimal purity and yield.

Introduction: The Imperative for Purity

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is a heterocyclic compound whose structural relatives are integral to medicinal chemistry, often serving as scaffolds in the development of novel therapeutics.[1] In any pharmaceutical application, the purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds by leveraging differences in solubility.[2][3]

The target molecule possesses multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, ring nitrogens), rendering it highly polar. This polarity dictates its solubility profile and presents unique challenges and opportunities for purification. This guide provides a self-validating framework for researchers to identify the ideal solvent system and execute the recrystallization process with precision.

Theoretical Framework for Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][5] This differential solubility is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a foundational guide; polar compounds dissolve best in polar solvents.

Molecular Structure Analysis: The structure of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol suggests a strong affinity for polar protic solvents (e.g., water, methanol, ethanol) that can engage in hydrogen bonding.[6][7] Polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) may also exhibit some solvating power. A systematic screening is therefore essential.

Protocol I: Systematic Solvent Screening

The first and most critical step is to empirically determine the optimal solvent or solvent pair. This protocol minimizes material loss while efficiently mapping the solubility profile of the compound.

Materials:

  • Crude 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (~200 mg)

  • Small test tubes or vials

  • Selection of candidate solvents (see Table 1)

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, stirring after each addition, until a total of 0.5 mL has been added. Record the solubility at room temperature. A compound is considered "soluble" if it dissolves completely.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate towards the solvent's boiling point.[2]

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large volume of well-formed crystals.

  • Record all observations in a table similar to the one below.

Table 1: Solvent Screening Data Log

SolventPolarity TypeBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes / Ranking
WaterPolar Protic100High potential due to H-bonding
EthanolPolar Protic78Common choice for pyrimidines
MethanolPolar Protic65May be too good a solvent
IsopropanolPolar Protic82Less polar than ethanol
AcetonePolar Aprotic56Good solvating power
Ethyl AcetatePolar Aprotic77Intermediate polarity
AcetonitrilePolar Aprotic82
TolueneNon-Polar111Unlikely, but good for testing limits

Analysis of Screening Results:

  • Ideal Single Solvent: Insoluble or sparingly soluble when cold, but completely soluble when hot, with abundant crystal formation upon cooling.

  • Candidate for Binary System (Solvent): Soluble in the cold solvent.

  • Candidate for Binary System (Anti-Solvent): Insoluble in both cold and hot solvent.

Protocol II: Single-Solvent Recrystallization

This protocol should be used if an ideal single solvent was identified in Protocol I.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Heat to Boiling to Dissolve Completely B->C D 4. Hot Filtration (If Insoluble Impurities Present) C->D Optional Step E 5. Slow Cooling to Room Temperature D->E F 6. Further Cooling in Ice Bath E->F G 7. Collect Crystals (Vacuum Filtration) F->G H 8. Wash with Minimal Ice-Cold Solvent G->H I 9. Dry Crystals (Vacuum Oven) H->I G start Start: Crude Solid screening Protocol I: Systematic Solvent Screening start->screening decision Ideal Single Solvent Found? screening->decision single_solvent Protocol II: Single-Solvent Recrystallization decision->single_solvent  Yes binary_solvent Protocol III: Binary-Solvent Recrystallization decision->binary_solvent No   end_node High-Purity Crystals single_solvent->end_node binary_solvent->end_node

Caption: Decision workflow for selecting the optimal recrystallization protocol.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used; the solution is not saturated.<[8]br>2. The solution has become supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.<[9]br>2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound. [9][8]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the flask is not disturbed during cooling. [8]
Low Recovery Yield 1. Too much solvent was used initially.2. Premature crystallization during hot filtration.3. Crystals were washed with too much cold solvent or the solvent was not cold enough. [10]1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the filtration apparatus is pre-heated.3. Use a minimal amount of ice-cold solvent for washing the final crystals.
Crystallization is Too Fast The solution is too concentrated or cooled too quickly, trapping impurities.Re-heat the solution, add a small excess of solvent (10-20%), and ensure the solution cools as slowly as possible without disturbance. [9]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Boussouf, A. (n.d.). PW 01: recrystallization. University center of Mila. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Application

Preparation of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol from thymine precursors

Application Note: Precision Synthesis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol Executive Summary 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (also known as 6-Hydroxymethylthymine or 6-HMT ) is a critical pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Executive Summary

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (also known as 6-Hydroxymethylthymine or 6-HMT ) is a critical pyrimidine intermediate. Unlike its 5-hydroxymethyl isomer (a common oxidative lesion of thymine), the 6-hydroxymethyl derivative serves as a vital scaffold for the synthesis of non-classical antifolates, acyclic nucleoside phosphonates, and potential antiviral agents.

This guide details a robust, scalable de novo synthesis protocol. While direct oxidation of 5,6-dimethyluracil is possible, it often suffers from poor selectivity (over-oxidation to the aldehyde). Therefore, this protocol prioritizes a convergent condensation strategy using a protected


-functionalized 

-keto ester and urea. This method ensures regiochemical integrity and high purity.

Retrosynthetic Analysis & Strategy

To achieve the target structure with high fidelity, we employ a disconnection approach that traces the pyrimidine ring back to two acyclic precursors: Urea (providing the N-C-N fragment) and a functionalized


-keto ester  (providing the C-C-C fragment).
  • Target: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

  • Key Intermediate: 6-(Benzyloxymethyl)-5-methyluracil (Protected form)

  • Precursors: Urea + Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate

Chemical Logic:

  • Protection: The hydroxyl group is introduced early as a benzyl ether to prevent side reactions during the harsh cyclization conditions.

  • Regiocontrol: The methyl group is installed at the

    
    -position of the acetoacetate before cyclization to guarantee its position at C5 of the pyrimidine ring.
    
  • Cyclization: The Biginelli-type or standard pyrimidine condensation builds the ring.

  • Deprotection: Catalytic hydrogenolysis reveals the free alcohol under mild conditions.

Retrosynthesis cluster_logic Strategic Logic Target Target: 6-(Hydroxymethyl)-5-methyluracil Protected Intermediate: 6-(Benzyloxymethyl)-5-methyluracil Target->Protected Deprotection (H2/Pd) Precursors Precursors: Urea + Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate Protected->Precursors Cyclocondensation (NaOEt) Logic1 Benzyl protection prevents side reactions during ring closure.

Figure 1: Retrosynthetic strategy prioritizing the protection-condensation-deprotection pathway.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The Keto-Ester)

Objective: Synthesize Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate.

Reagents:

  • Ethyl 4-chloroacetoacetate (Commercial grade)

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in oil)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF, anhydrous)

  • Dimethylformamide (DMF)

Step-by-Step:

  • Benzylation (Formation of Ethyl 4-(benzyloxy)acetoacetate):

    • Suspend NaH (1.1 eq) in anhydrous THF at 0°C under nitrogen.

    • Add Benzyl alcohol (1.0 eq) dropwise. Stir for 30 min to form sodium benzyloxide.

    • Add Ethyl 4-chloroacetoacetate (1.0 eq) dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1]

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate Ethyl 4-(benzyloxy)acetoacetate .

  • C-Methylation (Installation of the C5-Methyl):

    • Dissolve the benzylated ester from Step 1 in dry DMF.

    • Add K₂CO₃ (1.2 eq) followed by Methyl Iodide (1.1 eq).

    • Stir at RT for 4–6 hours. (Monitor by TLC;

      
       will change slightly).
      
    • Workup: Dilute with water, extract with ether.[2] Wash organic layer with brine to remove DMF.

    • Result:Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate .

Phase 2: Cyclocondensation (Ring Formation)

Objective: Condense the keto-ester with urea to form the pyrimidine core.

Reagents:

  • Urea (Dry, powdered)

  • Sodium Ethoxide (NaOEt, freshly prepared or 21% wt solution in EtOH)

  • Absolute Ethanol

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Urea (1.5 eq) in absolute Ethanol.

  • Base Addition: Add NaOEt solution (2.0 eq). The mixture may become slightly turbid.

  • Condensation: Add Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

    • Mechanism:[2][3][4][5] The urea nitrogen attacks the keto-carbonyl, followed by cyclization onto the ester carbonyl.

  • Isolation:

    • Cool the reaction mixture to RT.

    • Evaporate most of the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water (approx. 5 mL/g of starting material).

    • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2–3 using 2N HCl.

    • Precipitation: The product, 6-(Benzyloxymethyl)-5-methyluracil , will precipitate as a white solid. Filter, wash with cold water, and dry.

Phase 3: Deprotection (Final Product Generation)

Objective: Remove the benzyl group to release the free hydroxyl.

Reagents:

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂ balloon or low pressure)

  • Methanol or Ethanol/Acetic Acid (1:1)

Protocol:

  • Dissolve the protected uracil in Methanol (or EtOH/AcOH if solubility is low).

  • Add 10% Pd/C (10% by weight of substrate).

  • Stir vigorously under a Hydrogen atmosphere (1 atm) at RT for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Concentration: Evaporate the solvent to yield the crude target.

  • Recrystallization: Recrystallize from water or water/ethanol to obtain pure 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol .

Analytical Data & Quality Control

Validate the synthesized compound using the following parameters.

ParameterSpecificationNotes
Appearance White crystalline powder
Melting Point >250°C (dec.)Typical for high-melting uracil derivatives.
¹H NMR (DMSO-d₆)

10.8 (s, 1H, NH), 10.6 (s, 1H, NH), 5.1 (t, 1H, OH), 4.2 (d, 2H, CH₂), 1.8 (s, 3H, CH₃)
Distinctive singlet for C5-Methyl and doublet for C6-Methylene.
MS (ESI-) [M-H]⁻ = 155.05Calculated MW = 156.14 g/mol .
Purity (HPLC) >98%Column: C18, Mobile Phase: H₂O/MeOH (Gradient).

Workflow Visualization

Workflow cluster_phase1 Phase 1: Precursor Assembly cluster_phase2 Phase 2: Cyclization cluster_phase3 Phase 3: Finalization Step1 Ethyl 4-chloroacetoacetate + Benzyl Alcohol Step2 Benzylation (NaH/THF) -> Ethyl 4-(benzyloxy)acetoacetate Step1->Step2 Step3 C-Methylation (MeI/K2CO3) -> Ethyl 4-(benzyloxy)-2-methyl-3-oxobutanoate Step2->Step3 Step4 Condensation with Urea (NaOEt/EtOH, Reflux) Step3->Step4 Step5 Acidification (HCl) -> Precipitate Protected Uracil Step4->Step5 Step6 Hydrogenolysis (H2, Pd/C) -> Remove Benzyl Group Step5->Step6 Final Pure 6-(Hydroxymethyl)-5-methyluracil Step6->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 6-(Hydroxymethyl)-5-methyluracil.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture. Handle under inert atmosphere (Nitrogen/Argon).

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (water or alcohol) during handling. Dispose of in a dedicated container.

References

  • Synthesis of 6-Substituted Uracils

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 422 (1943).

    • Relevance: Foundational protocol for condensing urea with acetoacetate deriv
    • Link:

  • Alkylation of Beta-Keto Esters

    • Source: The Journal of Organic Chemistry.
    • Relevance: Standard protocols for C-methylation of acetoacet
    • Link: [J. Org.[6] Chem. Alkylation Protocols]([Link]) (General Reference)

  • Hydroxymethylation of Uracils (Review)

    • Source: BenchChem Technical Guides.
    • Relevance: Overview of thymine oxid
    • Link:

  • Protection Strategies in Pyrimidine Synthesis

    • Source: Wiley Online Library, Current Protocols in Nucleic Acid Chemistry.
    • Relevance: Justification for using benzyl protection to survive alkaline cycliz
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing in HPLC analysis of pyrimidine diols

The following guide is structured as a Technical Support Center resource. It is designed to simulate a high-level consultation with a Senior Application Scientist, addressing the specific challenges of analyzing pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to simulate a high-level consultation with a Senior Application Scientist, addressing the specific challenges of analyzing pyrimidine diols (and structurally related tautomers like uracil/thymine derivatives).

Ticket ID: #PYR-8492 Topic: Resolving Peak Tailing in Pyrimidine Diol Analysis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Diagnostic: Why is my peak tailing?

User Query: "I am analyzing a set of pyrimidine diol intermediates using a standard C18 column. The retention is low, but the real issue is the peak shape—significant tailing (


). I've tried increasing the organic modifier, but the tailing persists. What is happening?"

Specialist Response: Peak tailing in pyrimidine diols (e.g., 2,4-pyrimidinediol/uracil derivatives) is rarely a simple "plumbing" issue. It is almost always chemical. These molecules present a "perfect storm" for silica-based columns due to three concurrent mechanisms:

  • Secondary Silanol Interactions: Even though pyrimidine diols are often neutral or weakly acidic (pKa ~9.5), the nitrogen atoms in the ring can still act as weak Lewis bases or H-bond acceptors, interacting with acidic, non-endcapped silanols (

    
    ) on the stationary phase.
    
  • Tautomeric Equilibrium: Pyrimidine diols exist in dynamic equilibrium between keto (lactam) and enol (lactim) forms. If the interconversion rate is slow relative to the chromatographic timescale, this can manifest as band broadening or tailing.

  • Metal Chelation: The 1,3-diaza arrangement, combined with hydroxyl/keto groups, creates a chelation pocket. Trace metals (Fe, Al) in lower-quality silica can bind the analyte, causing severe tailing.[1]

The following troubleshooting modules provides the step-by-step resolution.

Module 1: Mobile Phase Chemistry (The First Line of Defense)

Q: I am using water/acetonitrile with 0.1% Formic Acid. Is that enough?

A: Likely not. Simple acidic additives (like 0.1% formic acid) lower the pH to ~2.7, which suppresses the ionization of silanols. However, formic acid has low buffering capacity at this pH. For pyrimidines, you often need ionic strength to mask secondary interactions.

The "Sacrificial Base" Protocol

If you are restricted to a C18 column, you must block the active sites. The most effective method is using a "sacrificial base" that binds to silanols more strongly than your analyte.

Recommended Protocol:

  • Buffer Selection: Switch to Ammonium Acetate (10–20 mM) adjusted to pH 4.5–5.0 .

    • Why? This pH is generally safe for silica and keeps the pyrimidine diol in a neutral state (avoiding pKa ~9.5).

  • The "Blocker": Add Triethylamine (TEA) at 5–10 mM .

    • Mechanism:[2][3] TEA is a strong base. It protonates effectively and "caps" the exposed silanols via ion-exchange, preventing the pyrimidine ring from sticking.

    • Caution: TEA is not MS-friendly (signal suppression). For LC-MS, use Ammonium Formate at higher concentrations (20 mM).

Data Comparison: Tailing Factor (


) 
Mobile Phase Additive

(Pyrimidine Diol)
Mechanism of Action
Water / ACN (No additive)2.4 (Severe Tailing)Uncontrolled silanol interaction
0.1% Formic Acid1.6 (Moderate)pH suppression of silanols
10 mM NH₄OAc (pH 5.0)1.3 (Acceptable)Ionic strength shielding
10 mM NH₄OAc + 5 mM TEA 1.05 (Excellent) Active site blocking (Competitive)

Module 2: Stationary Phase Selection

Q: My C18 column is brand new. Why is it still tailing?

A: Not all C18s are created equal. Standard C18 columns (Type A silica) contain high metal loads and acidic silanols. For pyrimidines, you need a "Type B" high-purity silica or a surface modification that shields the silica surface.

Decision Matrix: Selecting the Right Column

ColumnSelection Start Start: Analyte is Pyrimidine Diol Retention Is Retention Adequate (k > 2)? Start->Retention Tailing Is Tailing Factor > 1.5? Retention->Tailing Yes HILIC Switch to HILIC Mode (Bare Silica or Amide) Retention->HILIC No (Elutes in Void) RP_Shield Use Polar-Embedded C18 (Shields Silanols) Tailing->RP_Shield Yes (Silanol Issue) MixedMode Use Mixed-Mode (RP + Anion Exchange) Tailing->MixedMode Yes (Complex Matrix)

Caption: Decision tree for selecting the optimal stationary phase based on retention and tailing symptoms.

Top Recommendations:

  • Polar-Embedded Group (PEG) Columns: These have a polar functional group (e.g., carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the pyrimidine from interacting with silanols.

  • Bidentate C18: Uses two attachment points to the silica, increasing stability and covering more surface area (steric protection).

Module 3: HILIC – The "Nuclear" Option

Q: I can't get retention on C18 without 99% water. Should I use HILIC?

A: Yes. Pyrimidine diols are ideal candidates for HILIC. Because these molecules are highly polar, Reversed-Phase (RP) forces you to use highly aqueous mobile phases, which can lead to "phase collapse" (dewetting) in standard C18 columns, causing loss of retention and tailing.

HILIC Implementation Guide:

  • Column: Amide or Zwitterionic (ZIC) phases are superior to bare silica for pyrimidines as they are less prone to irreversible adsorption.

  • Mobile Phase: Acetonitrile (90%) / Water (10%) with 10 mM Ammonium Acetate .

  • Sample Diluent: CRITICAL. The sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a water-dissolved sample into a HILIC column causes "solvent mismatch," leading to massive peak distortion and fronting/tailing.

Module 4: System Hardware Check

Q: I optimized the chemistry, but the peak is still slightly asymmetrical. Is it the hardware?

A: Check your Extra-Column Volume (ECV). Early eluting peaks (common for polar pyrimidines in RP) are highly susceptible to dispersion effects outside the column.

Self-Validation Test:

  • Remove the column.[4]

  • Connect the injector directly to the detector with a zero-dead-volume union.

  • Inject 1 µL of 1% Acetone (UV 265 nm).

  • Measure the peak width at half height (

    
    ).
    
  • Pass Criteria: If the peak width > 3 seconds (at 1 mL/min), your tubing is too wide (use 0.005" ID red PEEK) or your flow cell volume is too large (>10 µL).

Summary of Solutions

IssueRoot CauseSolution
Tailing + Low Retention Polarity mismatch (RP)Switch to HILIC (Amide phase).
Tailing + Good Retention Silanol InteractionAdd 5 mM TEA or switch to Polar-Embedded C18 .
Split Peaks Tautomerism or Solvent MismatchAdjust pH to stabilize tautomer; Match sample solvent to mobile phase.
Broad Tailing Metal ChelationUse Type B Silica ; Add EDTA (rarely needed with modern columns).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • Dolan, J. W. (2003). Peak Tailing and Resolution. LCGC North America. Link

  • Phenomenex Technical Guide. (2025). Troubleshooting Peak Shape Issues in HPLC. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

Optimization

Minimizing side reactions during hydroxymethylation of 5-methylpyrimidine

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-hydroxymethylpyrimidine from 5-methylpyrimidine. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 5-hydroxymethylpyrimidine from 5-methylpyrimidine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial transformation. The hydroxymethylation of the 5-methyl group on the pyrimidine ring is a key step in the synthesis of various biologically active molecules, and minimizing side reactions is paramount for achieving high yield and purity.

Introduction to the Chemistry

The introduction of a hydroxymethyl group onto the 5-methyl position of a pyrimidine ring is typically a two-step process: formylation followed by reduction. Direct hydroxymethylation is challenging and often less selective. The electron-withdrawing nature of the pyrimidine ring deactivates the methyl group, making it less susceptible to direct functionalization. Therefore, understanding the nuances of each step is critical to mitigating unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydroxymethylation of 5-methylpyrimidine. Each issue is presented with its probable causes and actionable solutions.

Problem 1: Low to No Conversion of 5-Methylpyrimidine

Symptoms:

  • Recovery of a significant amount of starting material.

  • Minimal to no formation of the desired 5-hydroxymethylpyrimidine or the intermediate aldehyde.

Probable Causes:

  • Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which can hinder electrophilic substitution reactions like formylation.

  • Ineffective Formylating Agent: The chosen formylation method may not be potent enough for the deactivated 5-methylpyrimidine.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate.

Solutions:

Mitigation Strategy Detailed Explanation Key Parameters to Control
Enhance Ring Activation If your 5-methylpyrimidine substrate has electron-donating groups (e.g., amino, alkoxy), these will facilitate electrophilic substitution. If not, consider if a temporary activating group is feasible for your synthetic route.Substituent effects on the pyrimidine ring.
Employ a Stronger Formylating Agent The Vilsmeier-Haack reaction, using a pre-formed or in-situ generated Vilsmeier reagent (e.g., from POCl₃ and DMF), is generally effective for electron-deficient heterocycles.[1]Choice of formylating agent (e.g., Vilsmeier-Haack, Duff, Reimer-Tiemann).
Optimize Reaction Conditions For Vilsmeier-Haack formylation, the choice of solvent can be critical. Studies on related pyrimidines have shown that DMF can lead to higher yields and shorter reaction times compared to other solvents like benzene or dichloroethane.[2] Elevated temperatures are often required, but should be carefully controlled to prevent decomposition.Temperature, solvent, stoichiometry of reagents.
Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Difficulty in isolating the desired product.

Probable Causes:

  • Over-oxidation: The initially formed 5-hydroxymethylpyrimidine can be further oxidized to the corresponding aldehyde or carboxylic acid.

  • Ring Halogenation: In Vilsmeier-Haack reactions using reagents like POCl₃, chlorination of the pyrimidine ring can occur, especially at elevated temperatures.[1]

  • Formaldehyde-Related Side Reactions: If using formaldehyde directly or as a precursor, it can undergo self-polymerization or participate in other side reactions.

  • Cannizzaro Reaction: Under basic conditions, the intermediate pyrimidine-5-carbaldehyde can undergo a Cannizzaro reaction, disproportionating into the corresponding alcohol (the desired product) and a carboxylic acid.[3][4]

Solutions & Preventative Measures:

G cluster_cause cluster_solution Start Complex Reaction Mixture OverOx Over-oxidation? Start->OverOx Halogenation Ring Halogenation? Start->Halogenation Cannizzaro Cannizzaro Reaction? Start->Cannizzaro Polymer Polymerization? Start->Polymer Sol_OverOx - Use milder reducing agent - Control stoichiometry of oxidant - Workup under inert atmosphere OverOx->Sol_OverOx Sol_Halogenation - Lower reaction temperature - Reduce amount of POCl3 - Use alternative formylation method Halogenation->Sol_Halogenation Sol_Cannizzaro - Avoid strongly basic conditions - Perform reduction under neutral or acidic conditions Cannizzaro->Sol_Cannizzaro Sol_Polymer - Use formaldehyde precursor (e.g., paraformaldehyde) - Control temperature - Add formaldehyde slowly Polymer->Sol_Polymer

  • Minimizing Over-oxidation:

    • Once the 5-hydroxymethylpyrimidine is formed, it can be susceptible to further oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.

    • Solution: After the reduction step, perform the workup under an inert atmosphere (e.g., nitrogen or argon). If isolating the intermediate aldehyde, use a mild reducing agent for the subsequent step (e.g., sodium borohydride) and avoid over-reduction.

  • Preventing Ring Chlorination:

    • This is a common side reaction in Vilsmeier-Haack formylation.[1]

    • Solution: Carefully control the reaction temperature, as higher temperatures favor chlorination. Use the minimum stoichiometric amount of POCl₃ required. If chlorination persists, consider alternative formylation methods that do not use strong halogenating agents.

  • Controlling Formaldehyde Reactions:

    • Formaldehyde can polymerize, especially under acidic or basic conditions.[5][6]

    • Solution: Instead of aqueous formaldehyde, consider using paraformaldehyde or trioxane, which depolymerize in situ. Add the formaldehyde source slowly to the reaction mixture to maintain a low concentration.

  • Avoiding the Cannizzaro Reaction:

    • This base-induced disproportionation of two aldehyde molecules (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) can be a significant issue if the formylation is performed under basic conditions, or if the subsequent reduction is not efficient.[3][4]

    • Solution: Perform the reduction of the intermediate aldehyde under neutral or slightly acidic conditions to avoid the Cannizzaro reaction.

Frequently Asked Questions (FAQs)

Q1: Can I perform a direct hydroxymethylation on the 5-methyl group?

A1: Direct hydroxymethylation using formaldehyde is challenging due to the electron-deficient nature of the pyrimidine ring, which deactivates the adjacent methyl group. While radical hydroxymethylation methods exist, they often lack selectivity and can lead to a mixture of products.[7] The most reliable and common approach is a two-step sequence of formylation followed by reduction.

Q2: My 5-methylpyrimidine has an amino group. How does this affect the reaction?

A2: An amino group at the 2-, 4-, or 6-position is strongly activating and will direct electrophilic substitution to the available ortho and para positions. If the C5 position is unsubstituted, formylation will likely occur there. However, the amino group itself can react with formaldehyde to form methylol derivatives or methylene-bridged dimers.[8][9] It may be necessary to protect the amino group before proceeding with the formylation of the methyl group.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the intermediate aldehyde and the final hydroxymethyl product.[10] Using a combination of UV visualization and staining (e.g., potassium permanganate stain for the alcohol) can be very informative. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: I am having trouble purifying the final 5-hydroxymethylpyrimidine. Any suggestions?

A4: The polarity of 5-hydroxymethylpyrimidine is significantly different from the starting 5-methylpyrimidine and the intermediate aldehyde. Column chromatography on silica gel is a common and effective purification method.[10][11] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, should provide good separation. Recrystallization from a suitable solvent can also be an effective final purification step.

Q5: Can the 5-hydroxymethyl group be further oxidized to a formyl or carboxyl group?

A5: Yes, the 5-hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde (5-formylpyrimidine) and further to a carboxylic acid (pyrimidine-5-carboxylic acid).[12][13] This is a common side reaction if the reaction conditions are too harsh or if oxidizing agents are present. Conversely, this reactivity can be used synthetically to access these other functional groups if desired.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Methylpyrimidine

This is a general procedure and may require optimization for your specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 5-methylpyrimidine (1 equivalent) in a minimal amount of dry solvent (e.g., DMF, dichloroethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until it is slightly alkaline.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyrimidine-5-carbaldehyde can be purified by column chromatography.

G Start Start Reagent_Prep Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) Start->Reagent_Prep Substrate_Add Add 5-Methylpyrimidine Reagent_Prep->Substrate_Add Reaction Heat to 50-70°C Monitor by TLC Substrate_Add->Reaction Workup Quench with Ice Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Chromatography Extraction->Purification End End Purification->End

Protocol 2: Reduction of Pyrimidine-5-carbaldehyde
  • Dissolution: Dissolve the crude or purified pyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate. The resulting 5-hydroxymethylpyrimidine can be purified by column chromatography or recrystallization.[10]

References

  • Dymek, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7008. Available from: [Link]

  • Hošková, K., et al. (2020). Photocaged 5-(Hydroxymethyl)pyrimidine Nucleoside Phosphoramidites for Specific Photoactivatable Epigenetic Labeling of DNA. Organic Letters, 22(22), 9081-9085. Available from: [Link]

  • Hošková, K., et al. (2020). Photocaged 5-(Hydroxymethyl)pyrimidine Nucleoside Phosphoramidites for Specific Photoactivatable Epigenetic Labeling of DNA. PubMed, 33156631. Available from: [Link]

  • BenchChem (2025).
  • Jena, N., et al. (2014). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research, 42(13), 8749-8762. Available from: [Link]

  • Zolfigol, M. A., et al. (2025). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.
  • Freeman, J. H., & Reiser, R. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 66A(1), 65-69. Available from: [Link]

  • Silvi, M., & Melchiorre, P. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon. Chemical Science, 12(35), 11628-11632. Available from: [Link]

  • F. H. Case (1955). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses, 35, 8. Available from: [Link]

  • Pedrazzani, R. (2018). 13 questions with answers in HYDROXYMETHYLATION.
  • BenchChem (2025). 4-(Diethylamino)pyrimidine-5-carbaldehyde. BenchChem.
  • Gulea, M., & Wróblewski, A. E. (2018). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available from: [Link]

  • Goll, M. G., & Bestor, T. H. (2005). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Nucleic Acids Research, 33(10), 3247-3253. Available from: [Link]

  • Wang, J., et al. (2018). Theoretical Studies on the Photophysics and Photochemistry of 5-Formylcytosine and 5-Carboxylcytosine: The Oxidative Products of Epigenetic Modification of Cytosine in DNA. The Journal of Physical Chemistry B, 122(13), 3369-3379. Available from: [Link]

  • Dymek, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7008. Available from: [Link]

  • Interchim (2021). From Synthesis to purification: 5 tips to make the process easier and faster. Interchim – Blog.
  • Daniel, G., & Grunberg-Manago, M. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical and Biophysical Research Communications, 28(5), 686-694. Available from: [Link]

  • Wikipedia (2024). Cannizzaro reaction. Wikipedia.
  • Zhang, Y., et al. (2024). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. ACS Central Science.
  • Bryndal, I., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1469-1475. Available from: [Link]

  • Wang, W., et al. (2015). The multi-channel reaction of the OH radical with 5-hydroxymethylcytosine: a computational study. RSC Advances, 5(67), 54321-54331. Available from: [Link]

  • ChemTalk (2023). Cannizzaro Reaction. ChemTalk.
  • Creative Proteomics (2024). How to Study DNA Hydroxymethylation (5hmC) in Plant Genomes?.
  • Karlinskii, B. Y., et al. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions.
  • Iurlaro, M., et al. (2014). Reaction of dC and 5MedC with hydroxylamine derivatives. Depiction of...
  • Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 515-518. Available from: [Link]

  • Karlinskii, B. Y., et al. (2025). Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. CoLab.ws.
  • Jena, N., et al. (2014). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research, 42(13), 8749-8762. Available from: [Link]

  • Kriek, E., & Wiggle, J. A. (1968). A radical dance in thiamin biosynthesis:mechanistic analysis of the bacterial hydroxymethylpyrimidine phosphate synthase. Proceedings of the National Academy of Sciences of the United States of America, 59(2), 488-495. Available from: [Link]

  • Hassani, Z., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-13. Available from: [Link]

  • Google Patents (1965). US3204012A - Method of polymerization of formaldehyde.
  • Adibi, H., et al. (2022). Adipic Acid as a Homogenous, Effective, and Environmentally Friendly Catalyst for the Production of Pyrido[2,3-d. Organic Chemistry Research, 8(2), 177-186. Available from: https://www.tcc.org.ir/index.php/ocr/article/view/512
  • Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 515-518. Available from: [Link]

  • Al-Shboul, T. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Available from: [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Hemmati, S., et al. (2013). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
  • Wetmore, S. D., et al. (2007). H atom and *OH radical reactions with 5-methylcytosine. The Journal of Physical Chemistry B, 111(42), 12348-12359. Available from: [Link]

  • ResearchGate (2019). Hydroxymethylation of furfural with formaldehyde to HMF. ResearchGate. (2019). Hydroxymethylation of furfural with formaldehyde to HMF.

Sources

Troubleshooting

Technical Support Center: Thermal Analysis of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Diagnostic Hub: Interpreting Your Data User Query: "I am seeing a complex multi-step weight loss in my TGA before the reported melting point. Is my sample impure, or is this characteristic decomposition?" Scientist’s Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Interpreting Your Data

User Query: "I am seeing a complex multi-step weight loss in my TGA before the reported melting point. Is my sample impure, or is this characteristic decomposition?"

Scientist’s Analysis: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (also known as 6-Hydroxymethyl-5-methyluracil ) is structurally robust due to the pyrimidine core but thermally sensitive at the C6-hydroxymethyl substituent. Unlike simple uracils that melt/sublime >300°C, this compound often exhibits solid-state dehydration prior to melting.

Use the following logic gate to classify your thermal events.

TGA/DSC Event Decision Tree

ThermalLogic Start Thermal Event Detected CheckMass Is there Mass Loss (TGA)? Start->CheckMass YesMass Yes (>1%) CheckMass->YesMass NoMass No (<0.5%) CheckMass->NoMass TempCheck Temperature Range? YesMass->TempCheck LowTemp < 120°C TempCheck->LowTemp MidTemp 150°C - 220°C TempCheck->MidTemp HighTemp > 300°C TempCheck->HighTemp Solvent Adsorbed Water/Solvent (Reversible) LowTemp->Solvent Dehydration Dehydration of -CH2OH (Ether Formation) MidTemp->Dehydration Pyrolysis Ring Fragmentation (Total Decomposition) HighTemp->Pyrolysis EndoExo DSC Signal Type? NoMass->EndoExo Endo Endothermic (Down) EndoExo->Endo Exo Exothermic (Up) EndoExo->Exo Melting Melting / Crystal Transition Endo->Melting Recryst Recrystallization / Curing Exo->Recryst

Figure 1: Decision matrix for distinguishing between solvent loss, chemical dehydration, and physical phase transitions.

Experimental Protocols (Methodology)

User Query: "My TGA balance arm gets sticky/clogged after running this compound. How do I prevent this?"

Scientist’s Response: This is a classic symptom of sublimation . Pyrimidine derivatives often sublime before they decompose. The vapor re-condenses on the cooler parts of the TGA balance arm (the hang-down wire). You must modify your pan configuration to suppress sublimation while allowing decomposition gases to escape.

Optimized Protocol: Pinhole Encapsulation
ParameterSetting/MaterialRationale
Crucible Type Aluminum Pan (Hermetic) with Pinhole A standard open pan allows rapid sublimation. A sealed pan risks rupture. A 50 µm pinhole creates a "self-generated atmosphere" that suppresses sublimation but releases dehydration steam [1].
Sample Mass 3 – 5 mg Keep mass low to minimize thermal gradients, but high enough to detect the ~5-10% mass loss of dehydration.
Purge Gas Nitrogen (50 mL/min) Inert atmosphere prevents oxidative degradation (browning) which complicates the kinetic analysis.
Heating Rate 5°C/min Slower rates separate the dehydration event from the melting/decomposition event. Fast heating (20°C/min) often merges them.

Step-by-Step Workflow:

  • Tare: Tare the empty pan and the lid.

  • Load: Add 3-5 mg of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. Ensure the powder is flat, not a mound.

  • Seal: Hermetically seal the pan using a crimping press.

  • Pierce: Manually pierce the center of the lid with a laser-drilled pin or a standard sewing needle (ensure hole is <100 µm).

  • Run: Execute ramp from 40°C to 400°C at 5°C/min.

Mechanistic Insight (The "Why")

User Query: "I see a mass loss around 180°C-220°C, but the literature says the melting point is >300°C. What is breaking?"

Scientist’s Explanation: You are observing Intermolecular Dehydration . The 6-hydroxymethyl group is thermally labile. Before the pyrimidine ring cracks (which requires >300°C), the hydroxyl groups on two neighboring molecules condense to release water and form an ether linkage.

Chemical Pathway:



This reaction releases water (Molecular Weight 18), which appears as a distinct step in TGA. This is often mistaken for solvent loss, but it occurs at a higher temperature than unbound water.

Decomposition Pathway Diagram

DecompPathway Molecule Native Molecule (6-Hydroxymethyl-5-methyluracil) Stage1 Stage 1: Dehydration (~180°C - 220°C) Molecule->Stage1 - H2O (Mass Loss) Stage2 Stage 2: Ring Fragmentation (>300°C) Molecule->Stage2 Direct Pyrolysis (Minor Pathway) Ether Dimerization (Ether Cross-linking) Stage1->Ether Condensation Ether->Stage2 Thermal Cracking Residue Carbonaceous Char (Cyanates/Isocyanates) Stage2->Residue Evolution of CO, NOx

Figure 2: Thermal degradation pathway showing the critical dehydration step prior to ring destruction.

Troubleshooting FAQ

Q: My DSC baseline is drifting upwards continuously. Why? A: This is likely sublimation . As the sample mass decreases due to sublimation, the heat capacity (


) of the system changes, causing the baseline to drift.
  • Fix: Switch to the Pinhole Pan method described in Section 2. If the drift persists, perform a TGA-DSC subtraction using a blank run (empty pan) to correct the baseline.

Q: How do I distinguish between "Crystal Water" (Hydrate) and "Decomposition Water"? A: Look at the Stoichiometry and Reversibility .

  • Stoichiometry: Calculate the theoretical mass loss.

    • One water molecule per host =

      
      .
      
    • If your mass loss matches a specific ratio (e.g., 0.5 or 1.0 moles of water), it is likely a hydrate.

  • Reversibility (Cyclic DSC): Heat the sample to 130°C (past the water loss), cool it down, and heat it again.

    • If the peak returns (after exposure to air), it is likely hygroscopic/hydrate water.

    • If the peak is gone and the sample has changed color (browning), it was chemical decomposition.

Q: The sample turns brown after the first mass loss step. Is this normal? A: Yes. The formation of ether bridges and subsequent conjugated double bonds (via oxidation or further dehydration) creates chromophores, turning the white powder brown. This confirms a chemical change (decomposition) rather than a physical change (melting).

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Application Handbook. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-Hydroxymethyluracil (related isomer). National Library of Medicine. Retrieved from

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[2] Wiley-Blackwell. (Standard reference for TGA pan selection and sublimation effects).

  • NIST Chemistry WebBook. (2025). Thermochemical Data for Pyrimidine Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Executive Summary & Scope Product: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (Target Analog) Common Alternatives/Controls: Thymine (Parent), 5-Hydroxymethyluracil (Metabolite Isomer) Context: This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Product: 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (Target Analog) Common Alternatives/Controls: Thymine (Parent), 5-Hydroxymethyluracil (Metabolite Isomer) Context: This guide addresses the structural characterization of a specific pyrimidine analog.[1][2][3] In drug development, this compound often arises as a synthetic intermediate or a specific metabolite. The primary analytical challenge is distinguishing the target from its parent compound (Thymine) and its regioisomer (5-Hydroxymethyluracil).

Critical Application Note: While the IUPAC name suggests a "diol" (enol form), in polar aprotic solvents like DMSO-d6, this compound exists predominantly in the diketo (lactam) tautomer . This guide interprets the spectrum based on the biologically relevant lactam form (6-Hydroxymethyl-5-methyluracil).

Structural Analysis & Logic Flow

Before analyzing the spectrum, we must establish the diagnostic signals. The target molecule differs from Thymine by the substitution of the aromatic proton at position 6 (H6) with a hydroxymethyl group.

Structural Verification Logic

The following decision tree illustrates the logic an analytical scientist uses to confirm the identity of the target against its common alternatives.

NMR_Logic_Tree Start Unknown Pyrimidine Sample Check_Ar Check Aromatic Region (7.0 - 7.8 ppm) Is there a singlet/doublet? Start->Check_Ar Has_Ar Yes: H6 Proton Present Check_Ar->Has_Ar Signal Detected No_Ar No: H6 Proton Absent Check_Ar->No_Ar Signal Silent (Diagnostic) Check_Me Check Aliphatic Region Is there a Methyl Singlet (~1.8 ppm)? Has_Ar->Check_Me ID_Thymine Identity: Thymine (Parent Material) Check_Me->ID_Thymine Yes (Methyl Intact) ID_5HMU Identity: 5-Hydroxymethyluracil (Oxidized Methyl) Check_Me->ID_5HMU No (Methyl Oxidized to CH2) Check_CH2 Check for CH2 Signal (~4.2 - 4.5 ppm) No_Ar->Check_CH2 ID_Target Identity: 6-(Hydroxymethyl)-5-methyluracil (Target) Check_CH2->ID_Target Signal Present

Caption: Decision tree for distinguishing the target from Thymine and 5-HMU based on H6 and Methyl signal presence.

Comparative Spectral Data

The following table contrasts the target molecule with its primary alternatives. Data is based on 400 MHz spectra in DMSO-d6 (preferred for observing exchangeable -OH/-NH protons).[2]

FeatureTarget: 6-(Hydroxymethyl)-5-methyluracilAlternative 1: Thymine (Parent)Alternative 2: 5-Hydroxymethyluracil
C6-H (Aromatic) Absent (Substituted)~7.3 ppm (d/s)~7.4 ppm (s)
C5-CH3 (Methyl) ~1.8 - 1.9 ppm (s, 3H)~1.75 ppm (d, 3H)Absent (Oxidized)
CH2 (Methylene) ~4.3 ppm (s/d, 2H)Absent ~4.15 ppm (s/d, 2H)
OH (Hydroxyl) ~5.2 ppm (t/br)Absent ~4.9 ppm (t/br)
NH (Imide) 10.5 - 11.5 ppm (br, 2H)10.6, 11.0 ppm (br, 2H)10.7, 11.1 ppm (br, 2H)
Key Diagnostic Interpretation
  • The "Silent" Aromatic Region: The most definitive proof of the target structure is the absence of the signal at ~7.3 ppm. In Thymine, this proton couples long-range (allylic) with the C5-Methyl, often appearing as a quartet or doublet (

    
     Hz). In the target, this coupling is impossible.
    
  • The Methylene Shift: The methylene protons (-CH2-) at position 6 appear slightly downfield (~4.3 ppm) compared to the isomer 5-hydroxymethyluracil (~4.15 ppm) due to the electron-withdrawing nature of the adjacent nitrogen (N1) and the lack of shielding from a neighboring methyl group.

Experimental Protocol: "The D2O Shake"

In DMSO-d6, the hydroxyl (-OH) and amine (-NH) protons are visible. To confirm these assignments, a "D2O Shake" is required. This is a self-validating step in the protocol.

Step-by-Step Methodology
  • Sample Preparation (DMSO-d6):

    • Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d6.

    • Why DMSO? It prevents rapid proton exchange, allowing observation of the triplet splitting on the -OH signal (coupling to CH2) and the broad NH singlets.

  • Acquisition 1 (Standard):

    • Run a standard proton sequence (e.g., zg30).

    • Observation: Note the broad peaks >10 ppm (NH) and the triplet/broad singlet at ~5.2 ppm (OH). The CH2 at 4.3 ppm may appear as a doublet if coupled to the OH.

  • The D2O Shake:

    • Add 1-2 drops of Deuterium Oxide (D2O) directly to the NMR tube.

    • Cap and shake vigorously for 10 seconds.

    • Wait 2 minutes for phase separation/settling.

  • Acquisition 2 (Exchange):

    • Re-run the same proton sequence.

    • Validation:

      • Signals at >10 ppm (NH) must disappear .

      • Signal at ~5.2 ppm (OH) must disappear .

      • Signal at ~4.3 ppm (CH2) must collapse from a doublet to a sharp singlet .

    • Failure Mode: If the CH2 signal remains a doublet, the splitting is not due to OH (unlikely in this structure) or exchange was incomplete.

Advanced Verification: 2D NMR Workflow

If the 1D spectrum is ambiguous (e.g., due to impurities), use the following Heteronuclear Multiple Bond Correlation (HMBC) logic to map the skeleton.

HMBC_Workflow cluster_legend HMBC Connectivity Methyl Methyl Protons (1.8 ppm) C5 C5 Carbon (Quaternary) Methyl->C5 2J (Strong) C6 C6 Carbon (Quaternary) Methyl->C6 3J (Strong) C4 C4 Carbon (Carbonyl) Methyl->C4 3J (Weak) CH2 Methylene Protons (4.3 ppm) CH2->C5 3J (Strong) CH2->C6 2J (Strong) N1 N1 CH2->N1 3J (15N HMBC) Legend If Methyl correlates to C6 (which also sees CH2), the structure is confirmed.

Caption: HMBC connectivity map. The key correlation is the Methyl protons showing a 3-bond coupling to the C6 carbon, which is attached to the hydroxymethyl group.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Human Metabolome Database (HMDB). (2025). Metabocard for 5-Hydroxymethyluracil (HMDB0000887). HMDB. Link

    • Note: Used as the compar
  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR Spectrum of Thymine (SDBS No. 2736). AIST. Link

    • Note: Used as the compar

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Assessment of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, also known as 5-Hydroxymethyl-6-methyluracil (CAS No. 147-61-5), is a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, also known as 5-Hydroxymethyl-6-methyluracil (CAS No. 147-61-5), is a heterocyclic compound belonging to the pyrimidine family.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and a wide range of biologically active molecules.[3] The journey from synthesis to application for any such compound is critically dependent on rigorous analytical characterization. Ensuring the correct elemental composition and an exceptionally high degree of purity is not merely a quality control checkbox; it is fundamental to the safety, efficacy, and reproducibility of scientific research and pharmaceutical development.[4][5]

This guide provides an in-depth comparison of essential analytical techniques for characterizing 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol. As a Senior Application Scientist, my objective is to move beyond simple protocols and explain the causality behind our analytical choices, emphasizing a self-validating, multi-technique (orthogonal) approach to generate a comprehensive and trustworthy analytical data package.

Part 1: Foundational Verification - Elemental (Combustion) Analysis

Before any assessment of purity, one must first confirm the fundamental atomic makeup of the synthesized molecule. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, serves this primary purpose. It provides the empirical formula of the compound, which is the first line of evidence that the correct molecule has been synthesized.[6][7]

Causality of Technique Selection

Combustion analysis is the definitive method for determining the mass percentage of carbon, hydrogen, and nitrogen in an organic compound. The principle is straightforward and robust: a small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. This process converts all carbon to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas (or NOx which is subsequently reduced to N₂). These combustion products are then separated and quantified by a detector, typically using thermal conductivity. The resulting mass percentages are then compared against the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Combustion Analysis
  • Instrument Preparation: Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~900-1000°C and ~650°C, respectively). Calibrate the instrument using a certified organic standard with known C, H, and N percentages (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol sample into a tin capsule. Record the weight precisely.

  • Analysis: Introduce the sealed capsule into the combustion chamber. The instrument will automatically perform the combustion, separation, and detection.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the sample weight and detector response.

Data Interpretation: Theoretical vs. Experimental Values

For a compound to be considered elementally pure, the experimentally determined percentages should fall within a narrow margin of the theoretical values, typically ±0.4%.

Table 1: Elemental Composition Data for C₆H₈N₂O₃ (Molecular Weight: 156.14 g/mol )

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)46.1545.75 - 46.55
Hydrogen (H)5.164.76 - 5.56
Nitrogen (N)17.9417.54 - 18.34
Oxygen (O)*30.74N/A

*Note: Oxygen is typically calculated by difference and not measured directly in standard CHN analysis.

Part 2: A Multi-faceted Strategy for Purity Assessment

A single analytical method is insufficient to declare a compound "pure." Impurities can take many forms: residual solvents, starting materials, by-products, or isomers. A robust purity assessment, therefore, relies on orthogonal methods —a set of distinct analytical techniques that measure different physicochemical properties of the compound. This approach ensures that an impurity missed by one method will likely be detected by another.[4][8]

Caption: Orthogonal approach to purity validation.

Chromatographic Purity: The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry.[4] It physically separates the main compound from its impurities, allowing for precise quantification of each.

Causality of Method Design (RP-HPLC): For a polar, heterocyclic compound like 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol, a Reverse-Phase (RP) HPLC method is the logical choice. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). The compound and its impurities are separated based on their relative hydrophobicity. A gradient elution (where the mobile phase composition changes over time) is typically employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected. UV detection is ideal, as the pyrimidine ring contains a strong chromophore.

Experimental Protocol: Reverse-Phase HPLC Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases.

  • Sample Preparation: Accurately prepare a sample solution of the compound in the initial mobile phase composition (e.g., 98:2 A:B) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 Column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-20 min: Linear gradient from 2% to 70% B.

      • 20-25 min: Hold at 70% B.

      • 25-26 min: Return to 2% B.

      • 26-30 min: Re-equilibrate at 2% B.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Table 2: Representative HPLC Purity Analysis Summary

Peak IdentityRetention Time (min)Area (%)
Impurity 13.50.08
Main Compound 12.1 99.85
Impurity 216.80.05
Impurity 319.20.02
Total Purity 99.85
Structural Confirmation and Spectroscopic Purity

While HPLC is excellent for quantification, it provides limited structural information. Spectroscopic methods are essential to confirm the identity of the main peak and to ensure no co-eluting impurities are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[9][10] Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. For purity, the absence of unexpected signals is a strong indicator of a clean sample. Furthermore, quantitative NMR (qNMR) can be used to determine purity against a certified internal standard, providing an orthogonal measure to HPLC.

Causality and Key Insights from NMR:

  • ¹H NMR: Will confirm the number and connectivity of all protons. Key expected signals for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol include singlets for the methyl and hydroxymethyl protons, and broad singlets for the exchangeable N-H and O-H protons.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the signals from the -OH and -NH protons to disappear, definitively confirming their identity.[11]

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbons of the diol structure.

Mass Spectrometry (MS) Mass spectrometry provides a precise measurement of the molecular weight of a compound, confirming its molecular formula.[12] When coupled with HPLC (LC-MS), it becomes an indispensable tool for identifying the molecular weights of impurities detected in the chromatogram, which is the first step toward their structural identification.[13]

Causality and Key Insights from MS:

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Expected Ion: For 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (C₆H₈N₂O₃, MW=156.14), the primary ion observed in positive mode ESI would be the protonated molecule [M+H]⁺ at m/z 157.15. High-resolution MS (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Thermal Analysis: Probing Bulk Physicochemical Properties

Thermal methods analyze the bulk properties of the material, offering a different perspective on purity compared to separation-based techniques.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, DSC will show a sharp, well-defined melting endotherm at a specific temperature.[5] The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon described by the Van't Hoff equation. Specialized software can analyze the shape of this peak to calculate a "purity by melting point" value.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated.[14][15] This technique is excellent for quantifying the amount of residual volatiles, such as water or solvents, that may be present in the sample. A significant mass loss before the compound's decomposition temperature indicates the presence of such impurities.

Experimental Protocol: DSC for Melting Point and Purity

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting event. The onset temperature is typically reported as the melting point.

Table 3: Summary of Expected Thermal Properties

TechniqueParameterExpected ResultIndication
DSCMelting Point (Onset)Sharp endothermHigh Purity
TGAMass Loss before Decomposition< 0.5%Absence of significant residual solvent/water

Comparative Summary of Analytical Techniques

Caption: Analytical workflow for compound qualification.

The following table provides a direct comparison of the discussed methods, highlighting their specific roles in the comprehensive characterization of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol.

Table 4: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ProvidedPrimary UseAdvantagesLimitations
Combustion Analysis High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂)Percentage of C, H, NElemental CompositionHighly accurate and precise for elemental ratios.Destructive; provides no information on structure or impurities.
HPLC-UV Differential partitioning between a stationary and mobile phaseSeparation and quantification of componentsPurity & Assay"Gold standard" for purity; high precision and sensitivity.[4]Requires a chromophore; co-eluting impurities may be missed.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous molecular structure; can quantify purity (qNMR)Structure ElucidationProvides detailed structural information; non-destructive.[10]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
Mass Spectrometry Ionization and separation of ions by mass-to-charge ratioMolecular weight and elemental formula (HRMS)Identity ConfirmationExtremely sensitive; confirms molecular formula.[16]Isomers are often indistinguishable without fragmentation.
DSC Measurement of heat flow during a temperature changeMelting point, phase transitions, purity estimationPhysicochemical PurityFast analysis of bulk material; no reference standard needed for purity scan.[5]Only applicable to crystalline solids; less sensitive than HPLC.
TGA Measurement of mass change as a function of temperatureThermal stability, residual solvent/water contentVolatiles ContentAccurately quantifies non-covalently bound material.[14]Does not identify the volatiles, only quantifies them.

Conclusion

The thorough characterization of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol requires a synergistic and orthogonal analytical approach. No single technique can provide a complete picture of purity and identity. The process begins with Combustion Analysis to confirm the correct elemental formula. This is followed by HPLC as the primary tool for quantifying purity and detecting separated impurities. The identity of the main component is then unequivocally confirmed by NMR for structure and Mass Spectrometry for molecular weight. Finally, Thermal Analysis (DSC/TGA) provides crucial information about the bulk physicochemical properties, including melting point purity and the absence of residual solvents. By integrating the data from each of these distinct methods, researchers and drug developers can establish a high-confidence analytical profile, ensuring the quality and integrity of the molecule for its intended application.

References

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. Available from: [Link]

  • Eurasian Chemical Communications. (2020). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Eurasian Chemical Communications. Available from: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Pathogenia. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • ResearchGate. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • Balasubramanian, C., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various.... ResearchGate. Available from: [Link]

  • Can. J. Chem. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available from: [Link]

  • Papadaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available from: [Link]

  • Ben-Malah, K., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Szałach, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available from: [Link]

  • PubChem. (n.d.). 6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Aobchem. (n.d.). 5-(hydroxymethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Aobchem. Available from: [Link]

  • Journal of Mass Spectrometry. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Wiley Online Library. Available from: [Link]

  • Sharma, M., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Guiding Principle: Hazard Assessment and Waste Classification The cornerstone of any chemical disposal procedure is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data S...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Hazard Assessment and Waste Classification

The cornerstone of any chemical disposal procedure is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS), all unknown or uncharacterized laboratory chemicals should be managed as hazardous waste.[2] This approach aligns with the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), which classifies waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[3][4]

Initial Assessment of 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol:

Hazard Characteristic Assessment for 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol Rationale & Causality
Ignitability Unlikely to be a primary hazard.The molecular structure does not suggest a low flash point. However, if dissolved in a flammable solvent (e.g., ethanol), the entire solution must be treated as flammable liquid waste.[3][5]
Corrosivity Unlikely.The compound is not a strong acid or base. The pH of aqueous solutions should be near neutral. Waste is considered corrosive if its pH is ≤ 2 or ≥ 12.5.[3]
Reactivity Low.Pyrimidine derivatives are generally stable under normal laboratory conditions.[6] However, they should not be mixed with strong oxidizing agents or strong acids, as this could lead to vigorous or exothermic reactions.[1][7]
Toxicity Assume Toxic. The toxicological properties of this specific compound have not been fully investigated.[6] Many biologically active molecules and their intermediates can be potent pharmacological materials.[8] Therefore, it must be handled as a toxic substance to minimize exposure risk.

Based on this assessment, 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol waste must be collected and disposed of as hazardous chemical waste , primarily due to assumed toxicity.

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must wear the appropriate PPE to prevent dermal contact, eye exposure, and inhalation.[8][9]

  • Eye Protection: Chemical safety goggles are mandatory. If handling larger quantities or there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use. After handling the chemical, remove gloves and wash hands thoroughly.[8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[6] All work with the solid compound should ideally be performed within a chemical fume hood.[10]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (solid) compound, solutions, and contaminated labware. The central principle is that hazardous chemicals must never be disposed of down the drain or in the regular trash.[4][11]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[11]

  • Location: The SAA should be in a secondary containment bin (e.g., a plastic tub) to contain potential spills.[2] It must not be located near a sink or floor drain.[11]

  • Segregation: Ensure the SAA for this compound is separate from incompatible waste streams, particularly strong acids and oxidizers.[2][11]

Step 2: Prepare the Hazardous Waste Container
  • Compatibility: Select a waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate for both solid waste and solutions.[3][12]

  • Condition: The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2][4]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[2] Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol"

    • The accumulation start date (the date the first waste is added).[11]

    • An indication of the hazards (e.g., "Toxic").

Step 3: Collect and Contain the Waste
  • For Solid Waste: Carefully transfer residual solid 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol into the designated hazardous waste container using a spatula or funnel. Perform this transfer inside a chemical fume hood to prevent inhalation of dust.[6]

  • For Liquid Waste (Solutions): If the compound is in a solvent, pour the solution into the designated liquid waste container. Do not mix aqueous solutions with organic solvent waste unless your EHS guidelines permit it. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.

  • For Contaminated Labware (Gloves, Wipes, Weigh Boats, etc.):

    • Grossly contaminated items should be collected in a separate, sealed plastic bag or a lined container clearly labeled "Hazardous Waste - Debris Contaminated with 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol".

    • Empty containers that held the compound must also be treated as hazardous waste unless they are triple-rinsed.[2] The rinsate from this process must be collected as hazardous liquid waste.[2]

Step 4: Maintain Proper Storage
  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][3] Using a funnel that is left in the container opening is not compliant.

  • Do Not Overfill: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[12]

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or is approaching its regulatory storage time limit (often 6 to 12 months in academic labs), contact your institution's EHS or hazardous waste management office to schedule a pickup.[3][11][13]

  • Documentation: Follow all institutional procedures for waste pickup, which may include completing an online form or manifest.

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate (If Necessary): For large spills or spills of dust outside a fume hood, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before cleaning, don the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[8] Avoid dry sweeping.

    • For Liquid Spills: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[8] Use a plastic dustpan. Clean the spill area thoroughly with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbents, pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper segregation and disposal of waste generated from work with 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol.

G start Waste Generation (6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol) waste_type What is the form of the waste? start->waste_type solid Pure Solid or Contaminated Solid Debris waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid glassware Empty Glassware (Original Container) waste_type->glassware Glass solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_type Is the solvent flammable/halogenated? liquid->liquid_type rinse_q Triple-Rinse with suitable solvent? glassware->rinse_q end_process Store in SAA & Request EHS Pickup solid_container->end_process aqueous_container Collect in Labeled Aqueous Hazardous Waste Container liquid_type->aqueous_container No (Aqueous) organic_container Collect in Labeled Organic Solvent Waste Container (Segregate Halogenated) liquid_type->organic_container Yes (Organic) aqueous_container->end_process organic_container->end_process collect_rinsate Collect all rinsate as Liquid Hazardous Waste rinse_q->collect_rinsate Yes dispose_unrinsed Dispose of unrinsed container as Solid Hazardous Waste rinse_q->dispose_unrinsed No dispose_glass Deface label and dispose of clean glass in appropriate receptacle collect_rinsate->dispose_glass dispose_unrinsed->end_process

Caption: Decision workflow for segregating 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Navigating the Safe Disposal of 6-(butylamino)
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • USP SDS US. (2020, February 21). USP-MSDS.
  • SAFETY DATA SHEET for 2-Amino-4-hydroxy-6-methylpyrimidine. (2015, October 13). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2,4-Dihydroxy-6-methylpyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET for 5-Amino-4,6-dichloro-2-methylpyrimidine. (2011, June 2). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Part G: Chemical Disposal Procedures. (2019, February 15). UW-La Crosse.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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